Acetazolamide-13C2,d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C4H6N4O3S2 |
|---|---|
Molecular Weight |
227.25 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9)/i1+1D3,2+1 |
InChI Key |
BZKPWHYZMXOIDC-SCDGQEOFSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])[13C](=O)NC1=NN=C(S1)S(=O)(=O)N |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Acetazolamide-13C2,d3 for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acetazolamide-13C2,d3, a stable isotope-labeled derivative of the carbonic anhydrase inhibitor, Acetazolamide. This document details its chemical properties, primary applications in research, and provides explicit experimental protocols for its use.
Core Concepts: Understanding this compound
This compound is a specialized chemical reagent in which two carbon atoms and three hydrogen atoms of the acetazolamide molecule have been replaced with their heavier, non-radioactive isotopes, carbon-13 (¹³C) and deuterium (²H or D), respectively. This isotopic labeling imbues the molecule with a distinct, higher molecular weight without altering its chemical reactivity.
The primary and most critical application of this compound in a research setting is its use as an internal standard for quantitative analysis.[1] In techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), the addition of a known quantity of the labeled standard to a sample allows for precise and accurate quantification of the unlabeled (native) acetazolamide. The labeled compound co-elutes with the native analyte and exhibits similar ionization efficiency, thus correcting for variations in sample preparation and instrument response.[2][3][4]
Quantitative Data
The following tables summarize the key quantitative data for both native Acetazolamide and its stable isotope-labeled counterpart.
Table 1: Chemical and Physical Properties
| Property | Acetazolamide | This compound |
| Molecular Formula | C₄H₆N₄O₃S₂ | C₂¹³C₂H₃D₃N₄O₃S₂ |
| Molecular Weight | 222.25 g/mol | 227.25 g/mol [1] |
| CAS Number | 59-66-5 | Not available |
| Appearance | White to yellowish-white crystalline powder | Solid |
Table 2: Pharmacokinetic Parameters of Acetazolamide
| Parameter | Value |
| Bioavailability | Well absorbed orally[5] |
| Plasma Half-life | 6-9 hours[5] |
| Metabolism | Does not undergo metabolic alteration[5] |
| Excretion | Primarily via renal excretion[5] |
Experimental Protocols
The following is a detailed experimental protocol for the quantification of Acetazolamide in human plasma using a stable isotope-labeled internal standard, such as this compound, by LC-MS/MS. This protocol is adapted from a validated method.[2]
Objective
To accurately quantify the concentration of Acetazolamide in human plasma samples for pharmacokinetic or toxicokinetic studies.
Materials and Reagents
-
Acetazolamide (analytical standard)
-
This compound (internal standard, IS)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
C18 analytical column
-
SPE manifold
-
Vortex mixer
-
Centrifuge
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of Acetazolamide and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Acetazolamide stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
-
Spiking: Spike blank human plasma with the Acetazolamide working solutions to create CC standards (typically 8-10 non-zero concentrations) and QC samples (at least three concentration levels: low, medium, and high).
Sample Preparation (Solid Phase Extraction)
-
To 100 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 500 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the entire sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (e.g., 30:70 v/v) at a flow rate of 0.8 mL/min.[2]
-
Column: C18 column (e.g., 50 x 4.6 mm, 5 µm).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
-
MRM Transitions:
-
Acetazolamide: Monitor the transition of the precursor ion to a specific product ion.
-
This compound: Monitor the transition of the isotopically labeled precursor ion to its corresponding product ion.
-
Data Analysis
-
Integrate the peak areas for both Acetazolamide and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the CC standards using a weighted linear regression model.
-
Determine the concentration of Acetazolamide in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Mechanism of Action of Acetazolamide
Acetazolamide functions by inhibiting the enzyme carbonic anhydrase. This inhibition has several physiological effects, including diuresis and a reduction in the formation of aqueous humor in the eye. The following diagram illustrates the simplified signaling pathway.
Diagram 1: Simplified mechanism of action of Acetazolamide in the renal proximal tubule.
Experimental Workflow for Quantitative Analysis
The following diagram outlines the logical workflow for using this compound as an internal standard in a typical bioanalytical experiment.
Diagram 2: Experimental workflow for the quantification of Acetazolamide using an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Acetazolamide-13C2,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for the isotopically labeled compound, Acetazolamide-13C2,d3. This stable-labeled internal standard is crucial for quantitative analyses in drug metabolism and pharmacokinetic (DMPK) studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioassays.
Introduction
This compound is a stable isotope-labeled version of Acetazolamide, a potent carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and other conditions. The incorporation of two carbon-13 (¹³C) atoms and three deuterium (d) atoms into the acetazolamide molecule allows it to be used as an internal standard in quantitative bioanalysis. Its identical chemical properties to the unlabeled drug ensure co-elution during chromatographic separation and similar ionization efficiency in mass spectrometry, while its distinct mass allows for accurate quantification.
Synthesis of this compound
The synthesis of this compound is achieved through the acetylation of the precursor molecule, 5-amino-1,3,4-thiadiazole-2-sulfonamide, using an appropriately labeled acetylating agent.
Core Reaction
The fundamental reaction involves the N-acylation of the primary amine group of 5-amino-1,3,4-thiadiazole-2-sulfonamide with acetic anhydride-13C2,d3.
Caption: General synthetic scheme for this compound.
Experimental Protocol: Synthesis
The following protocol outlines a general procedure for the synthesis of this compound.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-amino-1,3,4-thiadiazole-2-sulfonamide in a suitable anhydrous solvent such as acetonitrile.
-
Addition of Acetylating Agent: To the stirred solution, add a stoichiometric equivalent of acetic anhydride-13C2,d3. The reaction can be catalyzed by the addition of a catalytic amount of a Lewis acid (e.g., zinc chloride) or a protic acid (e.g., sulfuric acid) to facilitate the acylation of the sulfonamide.[1]
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 1 to 2 hours to ensure complete conversion.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator. The resulting crude product can then be subjected to purification.
| Parameter | Value/Condition |
| Starting Material | 5-amino-1,3,4-thiadiazole-2-sulfonamide |
| Acetylating Agent | Acetic anhydride-13C2,d3 |
| Solvent | Anhydrous Acetonitrile |
| Catalyst (optional) | Zinc Chloride or Sulfuric Acid |
| Reaction Temperature | Reflux |
| Reaction Time | 1-2 hours |
Table 1: Summary of Synthetic Parameters.
Purification of this compound
Purification of the synthesized this compound is critical to remove any unreacted starting materials, byproducts, and residual solvents. The two primary methods for purification are recrystallization and high-performance liquid chromatography (HPLC).
Purification Workflow
Caption: General purification workflow for this compound.
Experimental Protocol: Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds.
-
Solvent Selection: A suitable solvent system for the recrystallization of Acetazolamide is a mixture of ethanol and water.
-
Procedure: a. Dissolve the crude this compound in a minimal amount of hot ethanol. b. Slowly add hot water to the solution until turbidity persists. c. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization. d. Collect the purified crystals by vacuum filtration. e. Wash the crystals with a small amount of cold ethanol-water mixture. f. Dry the crystals under vacuum to remove residual solvent.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, reversed-phase HPLC is the method of choice.
-
Column: A C18 reversed-phase column is typically used for the separation of Acetazolamide.
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and a phosphate buffer (pH 3-4.5).[3] The exact ratio can be optimized to achieve the best separation. For instance, a mobile phase of acetonitrile and water (80:20 v/v) has been reported.
-
Detection: The eluting compound is detected using a UV detector, typically at a wavelength of 265 nm.
-
Fraction Collection: The fraction corresponding to the this compound peak is collected.
-
Solvent Removal: The solvent is removed from the collected fraction under reduced pressure to yield the highly purified product.
| Parameter | Value/Condition |
| Purification Method | Recrystallization or HPLC |
| Recrystallization Solvent | Ethanol/Water |
| HPLC Column | C18 Reversed-Phase |
| HPLC Mobile Phase | Acetonitrile/Phosphate Buffer (e.g., 80:20 v/v) |
| HPLC Detection | UV at 265 nm |
Table 2: Summary of Purification Parameters.
Quality Control and Data
The purity and identity of the final this compound product should be confirmed using appropriate analytical techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight (227.25 g/mol for the labeled compound) and assess the isotopic enrichment and chemical purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the positions of the isotopic labels.
While specific yield and purity data for the custom synthesis of this compound are not publicly available, typical yields for N-acylation reactions of sulfonamides can range from good to excellent, often exceeding 70%.[2] The purity of the final product after HPLC purification is expected to be greater than 98%.
Conclusion
The synthesis and purification of this compound are critical processes for providing a high-quality internal standard for bioanalytical applications. The described methods, involving the N-acylation of 5-amino-1,3,4-thiadiazole-2-sulfonamide with labeled acetic anhydride followed by recrystallization or HPLC purification, provide a reliable pathway to obtain this essential analytical tool. Researchers and drug development professionals can utilize this guide as a foundational resource for the in-house preparation or for understanding the manufacturing process of this important isotopically labeled compound.
References
An In-depth Technical Guide to Acetazolamide-13C2,d3: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Acetazolamide-13C2,d3, a stable isotope-labeled derivative of the carbonic anhydrase inhibitor, Acetazolamide. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize labeled compounds in their studies.
Core Chemical and Physical Properties
This compound is a specially synthesized version of Acetazolamide where two carbon atoms and three hydrogen atoms have been replaced with their heavier, non-radioactive isotopes, carbon-13 (¹³C) and deuterium (²H or D), respectively. This isotopic labeling makes it an invaluable tool in a variety of analytical and research applications, particularly as an internal standard for quantitative analysis by mass spectrometry.[1]
The physical and chemical properties of this compound are largely comparable to its unlabeled counterpart. It is typically supplied as a white to off-white solid or crystalline powder.[2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂¹³C₂H₃D₃N₄O₃S₂ | [1] |
| Molecular Weight | 227.25 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | Inferred from unlabeled Acetazolamide[2][3] |
| Solubility | Soluble in DMSO and methanol. | [4][5] |
| Isotopic Purity | Typically ≥98% for deuterated forms; high purity is expected for the ¹³C labeled positions as well. | Inferred from Acetazolamide-d3 Certificate of Analysis[4][6] |
| Storage | Store at -20°C for long-term stability. | [3] |
Mechanism of Action and Biological Relevance
The biological activity of this compound is identical to that of unlabeled Acetazolamide. It functions as a potent inhibitor of carbonic anhydrase, an enzyme crucial for the reversible hydration of carbon dioxide.[7][8][9] This inhibition leads to a diuretic effect and a reduction in the formation of aqueous humor in the eye, making Acetazolamide a therapeutic agent for glaucoma, epilepsy, and altitude sickness.[7][9] The isotopic labeling in this compound does not alter its mechanism of action; its primary role in a research setting is to serve as a tracer or an internal standard in pharmacokinetic and metabolic studies.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acetazolamide | C4H6N4O3S2 | CID 1986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. caymanchem.com [caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 7. Acetazolamide - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Guide: Acetazolamide-13C2,d3 Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the certificate of analysis and purity assessment for Acetazolamide-13C2,d3, an isotopically labeled internal standard crucial for pharmacokinetic and metabolic studies. This document outlines the expected quantitative data, detailed experimental protocols for its verification, and visual representations of key processes and concepts.
Certificate of Analysis: Data Presentation
A Certificate of Analysis (CoA) for this compound provides a comprehensive summary of its identity, purity, and quality. The following tables present typical data found in a CoA for this isotopically labeled compound.
Table 1: Chemical Identity and Properties
| Parameter | Specification |
| Product Name | This compound |
| Chemical Name | N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide-1,2-13C2, N-acetyl-d3 |
| Molecular Formula | C₂¹³C₂H₃D₃N₄O₃S₂ |
| Molecular Weight | 227.28 g/mol |
| CAS Number | Not available |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol |
Table 2: Purity Assessment
| Test | Method | Specification | Result |
| Chemical Purity | HPLC | ≥98.0% | 99.5% |
| Isotopic Purity | Mass Spectrometry | ≥99 atom % ¹³C, ≥98 atom % D | Conforms |
| ¹H NMR | NMR Spectroscopy | Conforms to structure | Conforms |
| Mass Spectrum | Mass Spectrometry | Conforms to structure | Conforms |
| Residual Solvents | GC-HS | As per USP <467> | Conforms |
Table 3: Isotopic Enrichment
| Isotopic Species | Method | Specification | Result |
| ¹³C Enrichment | Mass Spectrometry / NMR | ≥99% | 99.2% |
| Deuterium Enrichment | Mass Spectrometry / NMR | ≥98% | 98.5% |
| Unlabeled (d0) | Mass Spectrometry | ≤1% | 0.3% |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound purity and identity.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is used to determine the chemical purity of this compound by separating it from any non-isotopically labeled impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the standard solution into the HPLC system.
-
Record the chromatogram and determine the retention time of the main peak.
-
Calculate the area of the main peak and any impurity peaks.
-
The chemical purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation
Mass spectrometry is a critical technique for confirming the molecular weight and determining the isotopic enrichment of this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Mass Analyzer: Set to a high-resolution mode to resolve isotopic peaks.
-
Procedure:
-
Infuse a dilute solution of this compound directly into the mass spectrometer or inject it through the LC system.
-
Acquire the full scan mass spectrum.
-
Confirm the presence of the molecular ion corresponding to the expected mass of this compound (m/z ~228.0 for [M+H]⁺).
-
Analyze the isotopic distribution of the molecular ion peak to determine the percentage of ¹³C and deuterium incorporation. The relative intensities of the M, M+1, M+2, etc. peaks are used to calculate the isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the molecular structure and confirms the position of the isotopic labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To confirm the absence of protons at the deuterated positions and the overall proton environment of the molecule. The methyl singlet seen in unlabeled Acetazolamide will be absent.
-
¹³C NMR: To confirm the enrichment of the two labeled carbon atoms. The signals for the labeled carbonyl and thiadiazole ring carbons will be significantly enhanced.
-
-
Procedure:
-
Dissolve a small amount of this compound in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the obtained spectra with the expected chemical shifts and coupling patterns for the labeled compound to confirm its structure and the location of the isotopic labels.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate key aspects of Acetazolamide's mechanism, the analytical workflow for its labeled analogue, and the logical structure of a Certificate of Analysis.
Signaling Pathway: Mechanism of Action of Acetazolamide
Experimental Workflow: Purity Assessment of this compound
Logical Relationship: Certificate of Analysis Structure
A Technical Guide to the Mechanism of Action of Acetazolamide as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetazolamide is a sulfonamide derivative and a potent, reversible inhibitor of carbonic anhydrase (CA), an enzyme crucial for various physiological processes.[1] Since its discovery, it has been utilized in the management of several conditions, including glaucoma, edema due to congestive heart failure, certain types of epilepsy, and altitude sickness.[2][3] This guide provides an in-depth examination of the molecular mechanism of acetazolamide, its physiological ramifications, and the experimental methodologies used to characterize its inhibitory action.
The Molecular Mechanism of Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water (H₂O) to bicarbonate (HCO₃⁻) and protons (H⁺).[4] This reaction is fundamental to pH regulation, fluid secretion, and CO₂ transport.
The Catalytic Site of Carbonic Anhydrase
The active site of most carbonic anhydrase isoforms contains a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule or a hydroxide ion, depending on the pH. This zinc-bound hydroxide is the key nucleophile that attacks a CO₂ molecule, leading to the formation of bicarbonate.
Acetazolamide's Interaction with the Active Site
Acetazolamide's inhibitory action stems from its high affinity for the zinc ion in the carbonic anhydrase active site.[5] The deprotonated sulfonamide group (SO₂NH⁻) of acetazolamide binds directly to the Zn²⁺ ion, displacing the catalytically essential hydroxide ion.[6] This binding effectively blocks the entry of CO₂ into the active site, thereby inhibiting the enzyme's catalytic activity.[7] The interaction is highly specific, and acetazolamide exhibits varying affinities for different carbonic anhydrase isoforms.[4]
Quantitative Analysis of Acetazolamide Inhibition
The inhibitory potency of acetazolamide is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. Acetazolamide is a potent inhibitor of several human (h) CA isoforms, with Ki values typically in the nanomolar range.
| Isoform | Inhibition Constant (Ki) in nM | Primary Location |
| hCA I | 250 | Red blood cells |
| hCA II | 12[4][8] | Kidney, ciliary body, red blood cells[4][8] |
| hCA IV | 74[4][8] | Apical membrane of epithelial cells (kidney, lung)[4][8] |
| hCA IX | 25-30[9][10] | Tumor cells |
| hCA XII | 5.7 - 39.1[11] | Tumor cells, kidney |
| Note: Ki values can vary slightly depending on the assay conditions. |
Physiological and Therapeutic Effects of Acetazolamide
By inhibiting carbonic anhydrase, acetazolamide disrupts critical physiological processes in various tissues, leading to its therapeutic effects.
Renal Effects and Diuresis
In the proximal convoluted tubule of the kidney, carbonic anhydrase (primarily CA II and CA IV) is essential for the reabsorption of sodium bicarbonate.[1][4] Inhibition of CA by acetazolamide reduces the reabsorption of bicarbonate, leading to its increased excretion in the urine.[3][12] This results in alkaline diuresis, an increase in urine pH, and a mild metabolic acidosis.[1][3] The excretion of sodium, potassium, and water is also consequently increased.[13]
Figure 1: Renal Bicarbonate Reabsorption and Site of Acetazolamide Action.
Ocular Effects and Glaucoma Treatment
In the ciliary body of the eye, carbonic anhydrase plays a key role in the secretion of aqueous humor.[14] By inhibiting this enzyme, acetazolamide reduces the rate of aqueous humor formation, thereby lowering intraocular pressure.[13][15] This makes it an effective treatment for glaucoma.[14][15] A 20-30% reduction in intraocular pressure from baseline can be achieved with acetazolamide treatment.[14]
Central Nervous System Effects
Acetazolamide can cross the blood-brain barrier and inhibit carbonic anhydrase in the central nervous system (CNS). This leads to a decrease in the formation of cerebrospinal fluid (CSF) and can cause metabolic acidosis in the brain.[13] These effects are thought to contribute to its efficacy in treating idiopathic intracranial hypertension and certain forms of epilepsy.[3][13]
Experimental Protocols for Characterizing Acetazolamide's Action
The inhibitory effects of acetazolamide on carbonic anhydrase are characterized using a variety of in vitro assays.
Stopped-Flow CO₂ Hydration Assay
This is a gold-standard method for measuring the catalytic activity of carbonic anhydrase and its inhibition.
Principle: This assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. A stopped-flow instrument rapidly mixes a CO₂-saturated solution with a buffer containing a pH indicator and the enzyme. The change in absorbance of the pH indicator is monitored over a short period.
Detailed Protocol:
-
Reagent Preparation:
-
Buffer A: 20 mM HEPES or other suitable buffer, pH 7.5, containing a pH indicator (e.g., 0.2 mM p-nitrophenol).
-
Buffer B (Substrate): The same buffer as A, saturated with CO₂ by bubbling the gas through it for at least 30 minutes on ice.
-
Enzyme Solution: A stock solution of purified carbonic anhydrase isoform of known concentration.
-
Inhibitor Solution: A stock solution of acetazolamide in a suitable solvent (e.g., DMSO).
-
-
Instrumentation: A stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.
-
Procedure:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Load one syringe with Buffer A containing the enzyme (and inhibitor for inhibition studies) and the other syringe with Buffer B.
-
Initiate rapid mixing. The instrument will record the change in absorbance at the wavelength appropriate for the pH indicator over time (typically milliseconds to seconds).
-
The initial rate of the reaction is determined from the slope of the kinetic trace.
-
-
Data Analysis:
-
Enzyme activity is calculated from the initial rates.
-
For inhibition studies, the assay is performed with varying concentrations of acetazolamide.
-
The Ki value is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
Figure 2: Experimental Workflow for Stopped-Flow CO₂ Hydration Assay.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the heat changes associated with molecular binding events, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the ligand (acetazolamide) is titrated into a solution of the protein (carbonic anhydrase) in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured directly.
Detailed Protocol:
-
Sample Preparation:
-
Prepare solutions of purified carbonic anhydrase (typically 10-20 µM) and acetazolamide (typically 100-200 µM) in the same buffer to avoid heats of dilution.
-
Thoroughly degas both solutions to prevent air bubbles in the calorimeter cell.
-
-
Instrumentation: An isothermal titration calorimeter.
-
Procedure:
-
Load the carbonic anhydrase solution into the sample cell and the acetazolamide solution into the injection syringe.
-
Set the experimental temperature.
-
A series of small, precise injections of the acetazolamide solution into the sample cell are performed.
-
The heat change after each injection is measured.
-
-
Data Analysis:
-
The raw data (heat change per injection) is integrated and plotted against the molar ratio of ligand to protein.
-
This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd, which is equivalent to Ki for competitive inhibitors), stoichiometry (n), and enthalpy (ΔH) of binding. The entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.
-
Conclusion
Acetazolamide's mechanism of action as a carbonic anhydrase inhibitor is well-characterized, involving high-affinity binding to the zinc ion in the enzyme's active site. This potent inhibition disrupts fundamental physiological processes, leading to its therapeutic applications in a range of disorders. The quantitative analysis of its inhibitory activity and the detailed understanding of its physiological effects continue to be areas of active research, with implications for the development of new and more selective carbonic anhydrase inhibitors.
References
- 1. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. tandfonline.com [tandfonline.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. A Case Study on the Use of Binding Free Energies to Screen Inhibitors of Human Carbonic Anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Competitive inhibitory effects of acetazolamide upon interactions with bovine carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. mdpi.com [mdpi.com]
- 13. droracle.ai [droracle.ai]
- 14. droracle.ai [droracle.ai]
- 15. droracle.ai [droracle.ai]
Understanding stable isotope labeling for quantitative proteomics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles, experimental protocols, and data analysis strategies of stable isotope labeling for quantitative proteomics. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these powerful techniques.
Introduction to Stable Isotope Labeling
Stable isotope labeling has become an indispensable tool in mass spectrometry (MS)-based quantitative proteomics.[1] The fundamental principle involves the incorporation of stable, non-radioactive heavy isotopes (such as ¹³C, ¹⁵N, or ²H) into proteins or peptides.[2][3] This incorporation creates a predictable mass shift that allows for the differentiation and accurate quantification of proteins from different samples within a single MS analysis.[1] By comparing the signal intensities of the "heavy" labeled peptides with their "light" (natural abundance) counterparts, researchers can determine the relative abundance of proteins across various experimental conditions.[4]
The primary strategies for introducing stable isotopes can be broadly categorized into:
-
Metabolic Labeling: Isotopes are incorporated in vivo as cells synthesize new proteins. The most prominent example is SILAC (Stable Isotope Labeling by Amino acids in Cell culture).[5]
-
Chemical Labeling: Isotopes are chemically conjugated to proteins or peptides in vitro after extraction. Common methods include iTRAQ (isobaric Tags for Relative and Absolute Quantitation) and TMT (Tandem Mass Tags).[6][7]
-
Enzymatic Labeling: An enzyme is used to introduce a heavy isotope, such as incorporating ¹⁸O at the C-terminus of peptides during tryptic digestion.[3]
Core Techniques and Methodologies
This section details the most widely used stable isotope labeling techniques, outlining their principles, workflows, and key advantages and disadvantages.
SILAC (Stable Isotope Labeling by Amino acids in Cell culture)
SILAC is a metabolic labeling approach that provides high accuracy by incorporating isotope-labeled amino acids directly into proteins during cell culture.[4][8][9]
Principle: Two populations of cells are cultivated in media that are identical except for specific essential amino acids. One medium contains the natural ("light") amino acids (e.g., ¹²C₆-Arginine), while the other contains stable isotope-labeled ("heavy") amino acids (e.g., ¹³C₆-Arginine).[4] After several cell divisions, the heavy amino acids are fully incorporated into the proteome of the second cell population.[4][8]
Experimental Workflow: The SILAC workflow is divided into two main phases: an adaptation phase and an experimental phase.[8][10][11]
-
Adaptation Phase: Cells are grown for at least five divisions in specialized "light" or "heavy" SILAC media to ensure near-complete incorporation (>95%) of the labeled amino acids.[10][11]
-
Experimental Phase: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).
-
Sample Pooling: Equal numbers of cells or equal amounts of protein lysate from the "light" and "heavy" populations are combined.[10] This early-stage mixing minimizes downstream experimental variability.[4]
-
Protein Extraction and Digestion: The combined proteins are extracted and digested, typically with trypsin, to generate peptides.[10]
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides differing only by the isotopic label are chemically identical and co-elute.[6]
-
Quantification: The relative protein abundance is determined by comparing the signal intensities of the heavy and light peptide pairs in the mass spectrometer.[4]
iTRAQ and TMT (Isobaric Chemical Labeling)
iTRAQ and TMT are powerful chemical labeling techniques that enable multiplexed analysis, allowing for the simultaneous comparison of multiple samples.[6][7][12]
Principle: Both methods use a set of isobaric tags, which have the same total mass but differ internally in the mass of their reporter and balance/normalizer regions.[6][13] These tags consist of:
-
An amine-reactive group that covalently binds to the N-terminus and lysine ε-amino groups of peptides.[13]
-
A mass reporter group with a unique isotopic composition for each tag.
-
A mass balance/normalizer group that ensures all tags in a set have the same total mass.
During MS1 analysis, peptides labeled with different isobaric tags are indistinguishable (e.g., a peptide from sample A, B, C, and D will appear as a single precursor ion). However, upon fragmentation in the MS/MS analysis, the reporter ions are cleaved and their unique masses are detected. The intensity of these reporter ions corresponds to the relative abundance of the peptide in each of the pooled samples.[7][13]
Experimental Workflow:
-
Protein Extraction and Digestion: Proteins are extracted from each sample (e.g., up to 8 for iTRAQ 8-plex, up to 18 for TMTpro) and digested into peptides.[12][14]
-
Peptide Labeling: Each peptide digest is individually labeled with a different isobaric tag.[14]
-
Sample Pooling: The labeled peptide samples are combined into a single mixture.[14]
-
Fractionation (Optional but Recommended): To reduce sample complexity and increase proteome coverage, the pooled sample is often fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.[13][14]
-
LC-MS/MS Analysis: The peptide mixture (or each fraction) is analyzed by LC-MS/MS.
-
Quantification: During MS/MS, the reporter ions are released and measured. The relative abundance of a given peptide across the different samples is determined by comparing the intensities of the corresponding reporter ions.[7]
Data Presentation and Analysis
Quantitative proteomics data analysis is a multi-step process that transforms raw mass spectra into meaningful biological insights.[15] The typical workflow includes peak detection, peptide identification against a protein database, and normalization to correct for experimental variations.[15][16]
The final output is typically a table of identified proteins with their corresponding abundance ratios between the different conditions.
Table 1: Example SILAC Quantitative Data Summary
| Protein ID | Gene Name | Description | Heavy/Light Ratio | Log₂(Ratio) | p-value | Regulation |
| P00533 | EGFR | Epidermal growth factor receptor | 2.54 | 1.34 | 0.001 | Up |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.03 | 0.950 | Unchanged |
| P08238 | HSP90B1 | Endoplasmin | 0.45 | -1.15 | 0.005 | Down |
| P62258 | KRT14 | Keratin, type I cytoskeletal 14 | 3.12 | 1.64 | <0.001 | Up |
Table 2: Example TMT 6-plex Quantitative Data Summary
| Protein ID | Gene Name | TMT-126 (Control) | TMT-127 (Treat A) | TMT-128 (Treat B) | TMT-129 (Treat C) | Regulation vs Control |
| P00533 | EGFR | 1.00 | 1.15 | 2.89 | 3.50 | Up |
| P27361 | GRB2 | 1.00 | 0.98 | 1.95 | 2.10 | Up |
| P42336 | MAPK1 | 1.00 | 2.13 | 0.89 | 0.95 | Up (Treat A) |
| Q07817 | CASP3 | 1.00 | 0.55 | 0.48 | 0.45 | Down |
Detailed Experimental Protocol: SILAC
This protocol provides a generalized methodology for a SILAC experiment. Specific details may need optimization based on the cell line and experimental goals.
Materials:
-
SILAC-certified dialyzed Fetal Bovine Serum (FBS)
-
SILAC DMEM or RPMI-1640 medium lacking L-Lysine and L-Arginine
-
"Light" L-Lysine (¹²C₆, ¹⁴N₂) and L-Arginine (¹²C₆, ¹⁴N₄)
-
"Heavy" L-Lysine (¹³C₆, ¹⁵N₂) and L-Arginine (¹³C₆, ¹⁵N₄)
-
Cell line of interest
-
Standard cell culture reagents and equipment
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Trypsin, sequencing grade
-
Reagents for LC-MS/MS analysis (e.g., formic acid, acetonitrile)
Protocol:
-
Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the base medium with either light or heavy amino acids and dialyzed FBS.
-
Cell Adaptation (2-3 weeks):
-
Experiment Execution:
-
Plate equal numbers of adapted "light" (control) and "heavy" (experimental) cells.
-
Apply the desired treatment or stimulus to the "heavy" cells while maintaining the "light" cells as a control.
-
-
Harvesting and Pooling:
-
Wash cells with ice-cold PBS.
-
Harvest the cells and count them accurately.
-
Combine the "light" and "heavy" cell populations in a precise 1:1 ratio.
-
-
Protein Extraction and Digestion:
-
Lyse the combined cell pellet using a suitable lysis buffer.
-
Quantify the total protein concentration (e.g., using a BCA assay).
-
Reduce disulfide bonds (e.g., with DTT) and alkylate cysteines (e.g., with iodoacetamide).
-
Digest the proteins into peptides overnight using trypsin.[10]
-
-
Peptide Cleanup and LC-MS/MS Analysis:
-
Desalt the peptide mixture using a C18 StageTip or equivalent.
-
Lyophilize the peptides and reconstitute them in a buffer suitable for LC-MS analysis (e.g., 0.1% formic acid).[10]
-
Analyze the sample on a high-resolution mass spectrometer (e.g., an Orbitrap).
-
-
Data Analysis:
-
Process the raw MS data using software like MaxQuant.
-
The software will identify peptide pairs and calculate the heavy-to-light (H/L) ratios, which reflect the relative change in protein abundance.
-
Application Example: EGFR Signaling Pathway
Stable isotope labeling is frequently used to study dynamic cellular processes like signal transduction. The Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial for cell growth and proliferation and often dysregulated in cancer, is a common target for such studies.[17]
Upon binding its ligand (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues.[18][19][20] These phosphotyrosine sites act as docking points for downstream signaling proteins like GRB2, SHC, and STATs, initiating a cascade that affects cell proliferation, survival, and migration.[19][20]
Using SILAC, researchers can compare the proteome or phosphoproteome of cells before and after EGF stimulation. This allows for the precise quantification of changes in protein expression or phosphorylation levels across the entire pathway, revealing how the network responds to the stimulus.[21]
References
- 1. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotopic labeling of proteins for quantitative proteomic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 5. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 6. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 7. Mechanisms of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 13. iTRAQ and TMT < Proteomics [medicine.yale.edu]
- 14. Omics Technologies - The Leader in Omics Services [proteomics.omicstech.com]
- 15. How to Analyze Quantitative Proteomics Data | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Preprocessing of Protein Quantitative Data Analysis - Creative Proteomics [creative-proteomics.com]
- 17. EGF/EGFR Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 18. nautilus.bio [nautilus.bio]
- 19. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. abeomics.com [abeomics.com]
- 21. Quantitative Proteomic profiling identifies protein correlates to EGFR kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Application of Acetazolamide-13C2,d3 as a Tracer in Metabolic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Acetazolamide-13C2,d3, a stable isotope-labeled tracer, in metabolic research and drug development. By incorporating Carbon-13 (¹³C) and Deuterium (d) isotopes, this molecule serves as a powerful tool for precise quantification and metabolic profiling.
Introduction to Acetazolamide and Isotopic Labeling
Acetazolamide is a potent inhibitor of carbonic anhydrase (CA), an enzyme crucial for the reversible hydration of carbon dioxide to carbonic acid.[1] This mechanism of action underlies its clinical use as a diuretic and for treating conditions like glaucoma, epilepsy, and altitude sickness.[2] Stable isotope labeling involves replacing atoms in a drug molecule with their heavier, non-radioactive isotopes, such as replacing ¹²C with ¹³C or Hydrogen with Deuterium.[3] this compound is specifically designed for use as a tracer in metabolic studies and as an internal standard for quantitative analyses using techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] The use of such labeled compounds is instrumental in understanding a drug's absorption, distribution, metabolism, and excretion (ADME) with high precision.[5][6]
Core Applications in Metabolic Research
The primary application of this compound in metabolic studies is to delineate its pharmacokinetic profile. Since Acetazolamide is largely excreted unchanged, the focus of such tracer studies is less on identifying novel metabolites and more on quantifying its passage through the body.[2][7][8]
Key research applications include:
-
Pharmacokinetic (PK) Analysis: Precisely measuring the concentration of this compound in biological matrices (plasma, urine) over time to determine key PK parameters.
-
Bioavailability Studies: Accurately determining the fraction of an orally administered dose that reaches systemic circulation.[9]
-
Metabolic Flux Analysis (MFA): While Acetazolamide itself is not extensively metabolized, the labeled tracer can be used in conjunction with other labeled substrates to study the broader effects of carbonic anhydrase inhibition on central carbon metabolism.[4][10][11]
-
Drug-Drug Interaction Studies: Investigating how co-administered drugs affect the pharmacokinetics of Acetazolamide.
Quantitative Data from Pharmacokinetic Studies
The following tables summarize typical pharmacokinetic parameters for Acetazolamide. While this data is derived from studies with the unlabeled compound, it is representative of the quantitative results that would be obtained in a tracer study using this compound.
| Parameter | Value | Reference(s) |
| Oral Bioavailability | ~60-100% | [12] |
| Plasma Half-Life | 6-9 hours (normal renal function) | [2] |
| 28.5 hours (end-stage renal disease) | [13] | |
| Volume of Distribution (Vd) | 0.3 L/kg | [12] |
| Protein Binding | ~90% | [12] |
| Primary Route of Elimination | Renal Excretion (unchanged drug) | [2][7] |
| Population | Dosage Regimen | Resulting Serum Bicarbonate Change (mEq/L) | Reference(s) |
| Critically Ill Patients | 500 mg IV (single dose) | -6.4 (at 24 hours) | [14] |
| Mechanically Ventilated Patients | 500 mg IV (single dose) | from 31.9 to 25.4 (at 72 hours) | [15] |
| Mechanically Ventilated Patients | 250 mg IV (every 6 hours for 4 doses) | from 31.8 to 25.3 (at 72 hours) | [15] |
Experimental Protocols
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical procedure for assessing the pharmacokinetics of this compound in rats.
Materials:
-
This compound
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Intravenous catheters
-
Blood collection tubes (with anticoagulant, e.g., K2-EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study.
-
Dosing Solution Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Administration:
-
Oral (PO) Group: Administer a single dose of the this compound suspension via oral gavage.
-
Intravenous (IV) Group: Administer a single bolus dose of this compound (solubilized in a suitable IV vehicle) via a tail vein catheter.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Sample Analysis:
-
Prepare plasma samples for analysis by protein precipitation followed by centrifugation.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound. An unlabeled Acetazolamide standard would be used for calibration.
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability (by comparing PO and IV groups).
In Vitro Metabolic Stability Assay
This protocol is designed to confirm the low metabolic turnover of this compound.
Materials:
-
This compound
-
Liver microsomes (from human, rat, or other species of interest)
-
NADPH regenerating system
-
Phosphate buffer
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a reaction mixture containing liver microsomes and this compound in phosphate buffer. Pre-warm the mixture at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.
-
Sample Processing: Centrifuge the quenched samples to pellet the protein.
-
Analysis: Analyze the supernatant using LC-MS/MS to determine the remaining concentration of this compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of this line can be used to calculate the in vitro half-life.
Visualizations: Pathways and Workflows
References
- 1. droracle.ai [droracle.ai]
- 2. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. metsol.com [metsol.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The use of isotopes in the determination of absolute bioavailability of drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. The pharmacokinetics of acetazolamide during CAPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acetazolamide in the treatment of metabolic alkalosis in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Single versus multiple doses of acetazolamide for metabolic alkalosis in critically ill medical patients: a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial suppliers and availability of Acetazolamide-13C2,d3
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the commercial availability, and technical applications of Acetazolamide-13C2,d3, a stable isotope-labeled internal standard crucial for accurate bioanalytical quantification.
Commercial Availability and Supplier Specifications
This compound is a specialized chemical available from a select number of commercial suppliers. It is primarily intended for research use as an internal standard in quantitative analysis, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Below is a summary of known suppliers and publicly available data. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from the supplier for the most accurate and up-to-date information.
| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity/Isotopic Purity | Notes |
| MedChemExpress | HY-B0782S1 | C₂¹³C₂H₃D₃N₄O₃S₂ | 227.27 | Not specified on product page. | Described as a ¹³C- and deuterium-labeled Acetazolamide.[1][2] |
| Toronto Research Chemicals | Not explicitly found for -13C2,d3. A CoA for Acetazolamide-d3 (TRC-A161502) is available. | C₄H₃D₃N₄O₃S₂ (for -d3 variant) | 225.26 (for -d3 variant) | >95% Isotopic Purity (for -d3 variant)[3] | Researchers should inquire directly about the availability of the -13C2,d3 variant. |
Note: The availability and specifications of this compound can change. Direct contact with the suppliers is recommended to confirm current stock, pricing, and detailed purity information.
Mechanism of Action and Signaling Pathway
Acetazolamide is a potent inhibitor of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide to carbonic acid.[4][5] This inhibition forms the basis of its therapeutic effects, which include reduction of intraocular pressure, diuresis, and management of mountain sickness. The stable isotope-labeled variant, this compound, exhibits the same pharmacological mechanism but can be differentiated from the unlabeled drug by its mass in mass spectrometry.
The primary signaling pathway affected by Acetazolamide is the carbonic anhydrase-mediated pH regulation system. By inhibiting CA, Acetazolamide leads to a decrease in the formation of hydrogen ions (H⁺) and bicarbonate ions (HCO₃⁻). This has downstream effects in various tissues. For instance, in the proximal tubules of the kidneys, reduced H⁺ secretion leads to increased excretion of sodium, potassium, bicarbonate, and water, resulting in diuresis.[4]
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of Acetazolamide in biological matrices. The following is a generalized protocol for its use in an LC-MS/MS assay. This protocol should be optimized and validated for specific experimental conditions.
Quantification of Acetazolamide in Plasma using LC-MS/MS with this compound as an Internal Standard
Objective: To determine the concentration of Acetazolamide in plasma samples.
Materials:
-
Plasma samples
-
Acetazolamide (unlabeled standard for calibration curve)
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of unlabeled Acetazolamide in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Serially dilute the unlabeled Acetazolamide stock solution with blank plasma to prepare calibration standards at various concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To 100 µL of each plasma sample, calibration standard, and QC sample, add a fixed amount of the this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution) to achieve a final concentration of 100 ng/mL.
-
Vortex briefly to mix.
-
Perform protein precipitation by adding a sufficient volume of cold acetonitrile (e.g., 300 µL).
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 ACN:Water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a suitable C18 column.
-
Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Optimize the ion transitions for both Acetazolamide and this compound. For example, for Acetazolamide, a possible transition is m/z 220.9 → 83.3.[6] The transition for this compound will be shifted by +5 Da (2 from ¹³C and 3 from D).
-
Tune the instrument parameters (e.g., collision energy, declustering potential) for optimal signal intensity.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (Acetazolamide) to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Acetazolamide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound serves as an indispensable tool for researchers requiring precise and accurate quantification of Acetazolamide in complex biological matrices. Its use as an internal standard corrects for variability during sample preparation and analysis, leading to reliable pharmacokinetic and metabolic studies. While commercial availability is limited, the information provided in this guide offers a solid foundation for sourcing this compound and developing robust analytical methods. Researchers should always consult the supplier's specific documentation and validate their methods according to established guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 4. Acetazolamide - Wikipedia [en.wikipedia.org]
- 5. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Development and validation of a simple and reliable LC-MS/MS method for the determination of acetazolamide, an effective carbonic anhydrase inhibitor, in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and Handling of Acetazolamide-13C2,d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling guidelines for Acetazolamide-13C2,d3, an isotopically labeled form of the carbonic anhydrase inhibitor, Acetazolamide. While this compound is labeled with stable isotopes and is not radioactive, it is essential to handle it with the same rigor as its non-labeled counterpart due to its pharmacological activity and potential hazards. The following information is a synthesis of available safety data sheets and toxicological information for both the labeled and non-labeled forms of Acetazolamide.
Compound Identification and Properties
This compound is a stable isotope-labeled version of Acetazolamide, where two carbon atoms and three hydrogen atoms have been replaced with Carbon-13 and Deuterium, respectively. This labeling makes it a valuable tool in pharmacokinetic and metabolic studies.
| Property | Value | Source |
| Chemical Formula | C₄H₃D₃N₄O₃S₂ | ChemicalBook[1] |
| Molecular Weight | 225.26 g/mol | ChemicalBook[1] |
| Appearance | White to yellowish-white fine crystalline powder | PubChem[2] |
| Solubility | DMSO (Slightly), Methanol (Sparingly) | ChemicalBook[1] |
| Melting Point | ~260 °C (with decomposition) | INCHEM[3] |
Hazard Identification and Classification
Based on the available Safety Data Sheet (SDS) for this compound and data for Acetazolamide, the compound presents the following hazards:
-
Reproductive Toxicity: May damage fertility or the unborn child.[6]
-
Potential for Organ Toxicity: May be harmful by inhalation, ingestion, or skin absorption, and may cause irritation to the mucous membranes and upper respiratory tract.[4]
GHS Hazard Pictograms:
(Note: Specific pictograms for the labeled compound were not available, these are based on the parent compound)
-
Health Hazard
-
Irritant
Signal Word: Warning[5]
Hazard Statements:
-
H361: Suspected of damaging fertility or the unborn child.
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P332+P313: If skin irritation occurs, get medical advice/attention.[4]
-
P337+P313: If eye irritation persists, get medical advice/attention.[4]
-
P362: Take off contaminated clothing and wash before reuse.[5]
Toxicological Data (for Acetazolamide)
The following toxicological data is for the non-labeled parent compound, Acetazolamide, and should be considered relevant for its isotopically labeled form.
| Test | Species | Route | Value |
| LD50 | Mouse | Oral | 4300 mg/kg |
| LD50 | Mouse | Intraperitoneal | 1175 mg/kg |
| LD50 | Rat | Intraperitoneal | 2750 mg/kg |
| LD50 | Dog | Intravenous | >2000 mg/kg |
| LD50 | Guinea Pig | Subcutaneous | >1500 mg/kg |
Source: Szabo-Scandic[7]
Carcinogenicity: No data available.[3] Mutagenicity: In a bacterial mutagenicity assay, acetazolamide was not mutagenic.[8] Teratogenicity: Acetazolamide has been shown to be teratogenic (limb defects) in mice, rats, hamsters, and rabbits.[8]
Experimental Protocols and Handling Procedures
Personal Protective Equipment (PPE)
A standardized workflow for handling this compound in a laboratory setting to minimize exposure.
Caption: General Laboratory Workflow for Handling this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area.[1]
-
Use a chemical fume hood or other ventilated enclosure for procedures that may generate dusts or aerosols.[7]
-
Ensure that eyewash stations and safety showers are readily accessible.[4][6]
Storage
-
Store in a tightly closed container.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[6][7]
Spill and Disposal Procedures
A logical decision-making process for handling spills of this compound.
Caption: Spill Response and Cleanup Procedure.
-
Spill Cleanup: Avoid generating dust.[1] Sweep up or vacuum the spilled material and place it in a suitable container for disposal.[8]
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local laws.[8] The material can be sent to a licensed chemical destruction facility or disposed of by controlled incineration with flue gas scrubbing.[1] Do not allow the chemical to enter drains.[1]
First Aid Measures
A summary of first aid procedures in case of exposure to this compound.
Caption: First Aid Response to Exposure.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[1]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[7]
-
Incompatible Materials: Strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[6]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[7]
This technical guide is intended to provide comprehensive safety and handling information for this compound for use by trained professionals in a laboratory setting. It is crucial to always consult the most current Safety Data Sheet provided by the supplier before handling any chemical and to be familiar with your institution's specific safety protocols.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Acetazolamide | C4H6N4O3S2 | CID 1986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetazolamide (PIM 005) [inchem.org]
- 4. uccaribe.edu [uccaribe.edu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. vionausa.com [vionausa.com]
Methodological & Application
Application Note & Protocol: Quantification of Acetazolamide in Human Plasma by LC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of Acetazolamide in biological matrices.
Introduction
Acetazolamide is a carbonic anhydrase inhibitor used in the treatment of various conditions, including glaucoma, epilepsy, and altitude sickness. Accurate and sensitive quantification of Acetazolamide in biological fluids is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Acetazolamide in human plasma. The method is sensitive, specific, and suitable for high-throughput analysis.
Principle of the Method
This method utilizes reversed-phase liquid chromatography for the separation of Acetazolamide and an internal standard (IS) from plasma components. The analytes are then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Sample preparation is achieved through a straightforward protein precipitation technique, ensuring efficient removal of plasma proteins with good analyte recovery.
Experimental Protocols
Materials and Reagents
-
Standards: Acetazolamide (≥99% purity), Acetazolamide-d3 (internal standard, ≥99% purity)
-
Solvents: HPLC-grade acetonitrile and methanol, Formic acid (LC-MS grade)
-
Water: Ultrapure water (18.2 MΩ·cm)
-
Plasma: Blank human plasma (K2 EDTA as anticoagulant)
Instrumentation
-
LC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 column (e.g., 50 x 4.6 mm, 5 µm particle size) is recommended for good peak shape and resolution.[1]
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Acetazolamide and Acetazolamide-d3 in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare working standard solutions of Acetazolamide by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.
-
-
Internal Standard Working Solution (50 µg/mL):
-
Dilute the Acetazolamide-d3 stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 50 µg/mL.[1]
-
-
Precipitating Solution:
-
Acetonitrile.
-
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the 50 µg/mL Acetazolamide-d3 internal standard working solution.[1]
-
Vortex for 10 seconds.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.[2]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) of the supernatant directly into the LC-MS/MS system.[2]
Alternatively, a Solid Phase Extraction (SPE) protocol can be employed for sample cleanup.[1][3]
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18, 50 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.80 mL/min |
| Gradient | Isocratic: 70% B |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 2.0 min[1] |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Acetazolamide | 223.1 → 181.0 |
| Acetazolamide-d3 (IS) | 226.1 → 182.2 |
| Source Temperature | 500 °C |
| Nebulizer Gas (GS1) | 35 psi |
| Auxiliary Gas (GS2) | 40 psi |
| Curtain Gas | 20 psi |
| Collision Gas | 8 psi |
| Declustering Potential (DP) | Acetazolamide: 40 V, IS: 42 V |
| Collision Energy (CE) | Acetazolamide: 22 V, IS: 21 V |
Data Presentation
Calibration Curve
The method was found to be linear over the concentration range of 50.3–12046 ng/mL for Acetazolamide in human plasma.[1] The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used.
Table 1: Representative Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 50.3 | 0.0091 |
| 101 | 0.0185 |
| 300 | 0.0548 |
| 601 | 0.110 |
| 1202 | 0.221 |
| 2403 | 0.442 |
| 4806 | 0.885 |
| 7227 | 1.33 |
| 9637 | 1.77 |
| 12046 | 2.21 |
| Data is illustrative and should be generated for each analytical run. |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at four concentration levels (LLOQ, LQC, MQC, HQC). The results should meet the acceptance criteria of the US FDA guidelines (precision ≤15% CV, accuracy within ±15% of the nominal value).[1]
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 50.3 | 4.5 | 102.1 | 5.8 | 101.5 |
| LQC | 150 | 3.8 | 98.7 | 4.9 | 99.2 |
| MQC | 6000 | 2.9 | 101.5 | 3.7 | 100.8 |
| HQC | 9000 | 2.5 | 99.8 | 3.1 | 100.3 |
| Data is illustrative based on typical method performance. |
Recovery
The extraction recovery of Acetazolamide and the internal standard from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards.
Table 3: Extraction Recovery
| Analyte | Concentration (ng/mL) | Mean Recovery (%) |
| Acetazolamide | 150 | 85.2 |
| 6000 | 87.5 | |
| 9000 | 86.1 | |
| Acetazolamide-d3 | 5000 | 88.3 |
| Data is illustrative. |
Visualizations
Caption: Experimental workflow for Acetazolamide quantification.
References
Application Notes and Protocols for the Pharmacokinetic Analysis of Acetazolamide Using Acetazolamide-¹³C₂,d₃
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Acetazolamide in biological matrices, primarily human plasma, using Acetazolamide-¹³C₂,d₃ as an internal standard. The methodologies described are based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic studies.
Introduction
Acetazolamide is a carbonic anhydrase inhibitor used in the treatment of various conditions, including glaucoma, epilepsy, and acute mountain sickness.[1][2][3] Accurate determination of its concentration in biological fluids is crucial for pharmacokinetic analysis, bioavailability, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Acetazolamide-¹³C₂,d₃, is the preferred method for quantitative bioanalysis using LC-MS/MS.[4][5][6] This is because it compensates for variability in sample preparation and instrument response, leading to higher precision and accuracy.[4][5][6][7] Acetazolamide-¹³C₂,d₃ is a tracer and an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[8]
Mechanism of Action
Acetazolamide's primary mechanism of action is the inhibition of the carbonic anhydrase enzyme.[9][10][11] This enzyme is crucial for the reversible reaction of carbon dioxide hydration and carbonic acid dehydration.[11][12] By inhibiting this enzyme, Acetazolamide leads to an accumulation of carbonic acid, resulting in a decrease in blood pH.[9] This inhibition has several physiological effects depending on the tissue, including reduced reabsorption of sodium, bicarbonate, and chloride in the renal tubules, leading to diuresis.[9] In the eye, it decreases the production of aqueous humor, thereby reducing intraocular pressure.[10][11]
Experimental Protocols
Bioanalytical Method for Acetazolamide in Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the determination of Acetazolamide in human plasma, which originally utilized Acetazolamide-d3 as the internal standard.[7] The principles and most parameters are directly applicable when using Acetazolamide-¹³C₂,d₃.
1. Materials and Reagents:
-
Acetazolamide reference standard (≥99% purity)
-
Acetazolamide-¹³C₂,d₃ internal standard (IS)
-
HPLC grade acetonitrile and methanol
-
Analytical grade formic acid
-
Ultrapure water
-
Blank human plasma (with K₂EDTA as anticoagulant)
2. Instrumentation:
-
A sensitive LC-MS/MS system (e.g., API-4000 or equivalent)
-
A C18 analytical column
3. Standard Solutions Preparation:
-
Stock Solutions: Prepare primary stock solutions of Acetazolamide and Acetazolamide-¹³C₂,d₃ in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions for calibration standards and quality controls by diluting the stock solutions with a methanol:water (50:50, v/v) mixture.
-
Internal Standard Spiking Solution: Prepare a working solution of Acetazolamide-¹³C₂,d₃ at an appropriate concentration (e.g., 20 ng/mL) in 50% methanol.[13]
4. Sample Preparation (Solid Phase Extraction - SPE):
-
Pipette 100 µL of plasma sample into a clean tube.[7]
-
Add 50 µL of the internal standard spiking solution (20 ng of IS).[13]
-
Vortex for 30 seconds.
-
Load the entire mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with ultrapure water.
-
Elute the analyte and IS with an appropriate volume of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
5. LC-MS/MS Conditions:
| Parameter | Condition |
| LC Conditions | |
| Column | C18 column |
| Mobile Phase | Isocratic: 0.1% Formic acid in water and Acetonitrile (30:70, v/v)[7] |
| Flow Rate | 0.80 mL/min[7] |
| Injection Volume | 10 µL |
| Run Time | 2.0 min[7] |
| MS/MS Conditions | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[7] |
| MRM Transitions | To be optimized for Acetazolamide and Acetazolamide-¹³C₂,d₃ |
| Acetazolamide: m/z 223 → 181[13] | |
| Acetazolamide-¹³C₂,d₃ (predicted): m/z 228 → 184 | |
| Dwell Time | 200 ms |
Note on MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions for Acetazolamide are well-established. For Acetazolamide-¹³C₂,d₃, the precursor and product ion masses will be shifted by +5 Da (2 from ¹³C and 3 from deuterium) compared to the unlabeled drug. These transitions should be confirmed and optimized during method development.
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA).[7][14] The following parameters should be assessed:
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve of at least six non-zero concentrations should be prepared. | Correlation coefficient (r²) ≥ 0.99 |
| Precision | The closeness of agreement among a series of measurements. Assessed at Lower Limit of Quantification (LLOQ), low, medium, and high QC levels. | Intra- and inter-day precision (as %CV) should be ≤ 15% (≤ 20% at LLOQ). |
| Accuracy | The closeness of the mean test results to the true concentration. Assessed at LLOQ, low, medium, and high QC levels. | Intra- and inter-day accuracy (as % bias) should be within ±15% (±20% at LLOQ). |
| Recovery | The extraction efficiency of the analytical method. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). | Analyte concentration should be within ±15% of the nominal concentration. |
Example Validation Data (Adapted from Acetazolamide-d3 studies)
| Parameter | Result |
| Linearity Range | 50.3–12046 ng/mL[7] |
| LLOQ | 50.3 ng/mL[7] |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 9.2% |
| Intra-day Accuracy (% Bias) | -5.6% to 4.3% |
| Inter-day Accuracy (% Bias) | -4.8% to 3.5% |
| Recovery | > 85% |
Pharmacokinetic Parameters
Following the analysis of plasma samples collected at various time points after drug administration, the following pharmacokinetic parameters can be determined:
| Parameter | Description |
| Cmax | Maximum (or peak) plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the plasma concentration-time curve. |
| t½ | Elimination half-life. |
| CL/F | Apparent total body clearance. |
| Vd/F | Apparent volume of distribution. |
A study in human volunteers showed a mean Cmax of 10090 ± 687 ng/mL, a Tmax of 7.71 ± 1.38 h, and a half-life (t½) of 11.2 ± 3.53 h.[7] Another study reported a plasma half-life of 6-9 hours.[9]
Conclusion
The use of Acetazolamide-¹³C₂,d₃ as an internal standard in LC-MS/MS analysis provides a robust, sensitive, and specific method for the pharmacokinetic evaluation of Acetazolamide. The detailed protocols and validation parameters outlined in this document serve as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics. Adherence to these methodologies will ensure the generation of high-quality data suitable for regulatory submissions and for advancing our understanding of Acetazolamide's behavior in the body.
References
- 1. Acetazolamide - Wikipedia [en.wikipedia.org]
- 2. Validation of a stability-indicating HPLC-UV method for the quantification of acetazolamide in Oral-Mix and Oral-Mix SF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. litfl.com [litfl.com]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Acetazolamide? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. A Pharmacokinetic Study Examining Acetazolamide as a Novel Adherence Marker for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
Application Note: High-Throughput Quantification of Acetazolamide in Human Plasma for Therapeutic Drug Monitoring Using a Stable Isotope-Labeled Internal Standard
Introduction
Acetazolamide is a carbonic anhydrase inhibitor used in the treatment of various conditions, including glaucoma, epilepsy, altitude sickness, and idiopathic intracranial hypertension.[1][2] Therapeutic drug monitoring (TDM) of acetazolamide is crucial to optimize dosing, ensure efficacy, and minimize toxicity.[3][4][5] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of acetazolamide in human plasma. The use of a stable isotope-labeled internal standard, Acetazolamide-¹³C₂,d₃, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[6][7][8] This method is suitable for high-throughput analysis in a clinical research setting.
Advantages of Using a Stable Isotope-Labeled Internal Standard
Stable isotope-labeled internal standards (SIL-IS) are the gold standard for quantitative bioanalysis using LC-MS/MS.[6][7][8] Key advantages include:
-
Improved Precision and Accuracy: SIL-IS co-elute with the analyte and have nearly identical chemical and physical properties, allowing for effective correction of variations during sample preparation and instrument analysis.[6][9]
-
Compensation for Matrix Effects: The SIL-IS experiences the same ion suppression or enhancement as the analyte, leading to more reliable quantification.[8]
-
Enhanced Robustness: The method becomes less susceptible to variations in extraction recovery and injection volume.[6]
Method Overview
This method utilizes solid-phase extraction (SPE) for sample clean-up, followed by rapid isocratic chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Experimental Protocols
1. Materials and Reagents
-
Acetazolamide analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges
2. Instrumentation
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer (e.g., API-4000)[9]
-
C18 analytical column
3. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of acetazolamide and Acetazolamide-¹³C₂,d₃ in methanol.
-
Working Solutions: Prepare working solutions of acetazolamide by serial dilution of the stock solution with a mixture of acetonitrile and water. Prepare a working solution of the internal standard (IS) in the same diluent.
-
Calibration Standards: Spike drug-free human plasma with the acetazolamide working solutions to create calibration standards over a specified concentration range (e.g., 50–12000 ng/mL).[9]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at low, medium, and high concentrations.
4. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard working solution.[9]
-
Vortex mix the samples.
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the plasma samples onto the SPE cartridges.
-
Wash the cartridges to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
5. Liquid Chromatography
-
Column: C18 analytical column[9]
-
Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (e.g., 30:70, v/v)[9]
-
Flow Rate: 0.80 mL/min[9]
-
Injection Volume: 10 µL
-
Run Time: Approximately 2.0 minutes[1]
6. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive ion mode. Note: Acetazolamide methods have been developed in both modes. The following are proposed transitions.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Proposed MRM Transitions:
-
Acetazolamide: Precursor ion (Q1) m/z 223.0 -> Product ion (Q3) m/z 180.0
-
Acetazolamide-¹³C₂,d₃ (IS): Precursor ion (Q1) m/z 228.0 -> Product ion (Q3) m/z 183.0
-
Note: The exact mass transitions for Acetazolamide-¹³C₂,d₃ should be confirmed by direct infusion of the internal standard solution into the mass spectrometer.
Data Presentation
The following tables summarize the expected performance of the LC-MS/MS method for the quantification of acetazolamide, based on a similar study using a deuterated internal standard.[9]
Table 1: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | Mean Linear Equation | Correlation Coefficient (r²) |
| Acetazolamide | 50.3–12046 | y = (0.000180)x + 0.000357 | > 0.998 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 150 | < 5.0 | 95.0 - 105.0 | < 5.0 | 95.0 - 105.0 |
| Medium | 6000 | < 4.0 | 97.0 - 103.0 | < 4.0 | 97.0 - 103.0 |
| High | 9600 | < 3.0 | 98.0 - 102.0 | < 3.0 | 98.0 - 102.0 |
Table 3: Recovery
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | Precision (%CV) |
| Acetazolamide | 150 | 79.4 ± 3.04 | < 7.0 |
| 6000 | |||
| 9600 | |||
| Acetazolamide-¹³C₂,d₃ (IS) | 50,000 | ~77.1 | - |
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of Acetazolamide.
Conclusion
The described LC-MS/MS method, incorporating Acetazolamide-¹³C₂,d₃ as an internal standard, provides a sensitive, specific, and reliable assay for the therapeutic drug monitoring of acetazolamide in human plasma. The simple sample preparation and rapid chromatographic run time make it well-suited for high-throughput clinical research applications, facilitating dose optimization and personalized medicine.
References
- 1. [PDF] LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application | Semantic Scholar [semanticscholar.org]
- 2. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Monitoring acetazolamide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. scispace.com [scispace.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Note: Sample Preparation Techniques for the Analysis of Acetazolamide and its Stable Isotope-Labeled Internal Standard (Acetazolamide-¹³C₂,d₃)
Audience: Researchers, scientists, and drug development professionals involved in the bioanalysis of Acetazolamide.
Introduction: Acetazolamide is a carbonic anhydrase inhibitor used in the treatment of various conditions, including glaucoma, epilepsy, and altitude sickness.[1][2] Accurate quantification of Acetazolamide in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard (IS), such as Acetazolamide-¹³C₂,d₃, is a standard practice in mass spectrometry-based assays to correct for matrix effects and variability in sample processing.[1][3] This document provides detailed protocols for three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, making it suitable for high-throughput analysis. Acetonitrile is a common precipitation solvent used for this purpose.[4][5]
Experimental Protocol
-
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.[4]
-
Internal Standard Spiking: Add the working solution of Acetazolamide-¹³C₂,d₃ internal standard to the sample.[4] For example, 100 µL of a 2 µg/mL IS solution.[4]
-
Protein Precipitation: Add 600 µL of cold acetonitrile to the tube to precipitate the proteins.[4]
-
Vortexing: Vortex the mixture thoroughly for 1 minute to ensure complete mixing and protein denaturation.[4]
-
Centrifugation: Centrifuge the sample at 16,000 × g for 10 minutes to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean vial for analysis.
-
Injection: Inject an aliquot (e.g., 5 µL) of the supernatant directly into the LC-MS/MS system.[4]
Caption: Protein Precipitation Workflow.
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This method often provides cleaner extracts compared to PPT.
Experimental Protocol
-
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., serum, plasma) into a clean tube.[6][7]
-
Internal Standard Spiking: Add the working solution of Acetazolamide-¹³C₂,d₃ internal standard.
-
pH Adjustment: Add a buffer to adjust the sample pH. For example, add a buffer to bring the pH to 4.5.[6][7]
-
Extraction Solvent Addition: Add an appropriate volume of an immiscible organic solvent, such as ethyl acetate.[6][7]
-
Mixing: Vortex or shake the mixture vigorously to facilitate the extraction of the analyte and internal standard into the organic phase.
-
Phase Separation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[1]
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 500 µL) used for the LC-MS/MS analysis.[1]
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Caption: Liquid-Liquid Extraction Workflow.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation method that can yield very clean extracts, significantly reducing matrix effects.[8] It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and eluting the analyte with a strong solvent.[1][9]
Experimental Protocol
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Sample Loading: Load the pre-treated sample mixture onto the conditioned SPE cartridge.[1]
-
Washing:
-
Elution:
-
Elute the analyte and internal standard from the cartridge with 1.0 mL of methanol.[1]
-
Collect the eluent in a clean tube.
-
-
Evaporation and Reconstitution:
-
Injection: Inject a 10 µL aliquot of the reconstituted sample into the LC-MS/MS system.[1]
Caption: Solid-Phase Extraction Workflow.
Summary of Quantitative Data
The selection of a sample preparation method often depends on the required sensitivity, sample cleanliness, and throughput. The following table summarizes quantitative data from published methods for Acetazolamide analysis.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Biological Matrix | Beagle Plasma | Human Plasma/Serum | Human Plasma, Saliva |
| Internal Standard | Sulfadiazine[10] | Chlorothiazide[11], Custom[6] | Acetazolamide-d3[1] |
| Linearity Range | 0.2 - 50 µg/mL[4] | 1 - 25 µg/mL[6][7] | 50.3 - 12046 ng/mL[1] |
| Extraction Recovery | High[10] | > 90%[11] | 79.4 ± 3.04% (Analyte)[1] 77.1% (IS)[1] |
| LLOQ | 0.2 µg/mL[4] | 1 µg/mL[7] | 50.3 ng/mL[1] |
| Reference | [4] | [6][7][11] | [1][9] |
LLOQ: Lower Limit of Quantification
The choice of sample preparation technique for Acetazolamide analysis is a critical step that impacts the accuracy, precision, and sensitivity of the assay.
-
Protein Precipitation is a fast and simple method suitable for high-throughput screening.
-
Liquid-Liquid Extraction offers a cleaner sample by removing more interfering substances than PPT.
-
Solid-Phase Extraction provides the cleanest samples and is ideal for methods requiring high sensitivity and minimal matrix effects, as demonstrated by its low LLOQ.[1]
Each protocol should be validated according to regulatory guidelines (e.g., US FDA) to ensure it meets the specific requirements of the intended analytical method.[1]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [PDF] LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 5. Development and validation of a simple and reliable LC-MS/MS method for the determination of acetazolamide, an effective carbonic anhydrase inhibitor, in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of acetazolamide in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Solid-phase extraction of acetazolamide from biological fluids and subsequent analysis by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 11. Quantitation of acetazolamide in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction Protocol for Acetazolamide-13C2,d3 in Human Plasma
Abstract
This application note details a robust and validated solid-phase extraction (SPE) protocol for the quantification of Acetazolamide and its stable isotope-labeled internal standard (SIL-IS), Acetazolamide-13C2,d3, in human plasma samples. The described method is suitable for pharmacokinetic and bioequivalence studies, offering high and reproducible recoveries essential for accurate bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Acetazolamide is a carbonic anhydrase inhibitor used in the treatment of various conditions, including glaucoma, epilepsy, and altitude sickness. Accurate determination of its concentration in biological matrices is crucial for clinical and research purposes. The use of a stable isotope-labeled internal standard, such as this compound (or the closely related Acetazolamide d3), is best practice to correct for matrix effects and variability during sample preparation and analysis[1]. This document provides a detailed solid-phase extraction (SPE) protocol for the efficient and clean extraction of Acetazolamide and its SIL-IS from human plasma.
Experimental Protocol
This protocol is adapted from a validated LC-MS/MS assay for Acetazolamide in human plasma[1].
2.1. Materials and Reagents
-
SPE Cartridges: Orochem Celerity Deluxe SPE cartridges (30 mg/1 mL)[1] or equivalent C18 reversed-phase cartridges.[2]
-
Reference Standards: Acetazolamide, this compound (or Acetazolamide d3[1])
-
Solvents: HPLC-grade Methanol, Acetonitrile, and Water.
-
Reagents: Formic Acid.
-
Biological Matrix: K2 EDTA human plasma.[1]
-
Equipment: Vortex mixer, Centrifuge, Nitrogen evaporator.
2.2. Sample Preparation and Extraction Workflow
The following diagram illustrates the complete workflow for the solid-phase extraction of Acetazolamide and its internal standard from human plasma.
References
Application Note: High-Throughput Quantification of Acetazolamide-13C2,d3 in Plasma using Protein Precipitation and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetazolamide is a carbonic anhydrase inhibitor used in the treatment of various conditions, including glaucoma, epilepsy, and altitude sickness. Accurate quantification of acetazolamide in biological matrices like plasma is crucial for pharmacokinetic (PK) and bioequivalence studies. This application note details a simple, rapid, and robust protein precipitation (PPT) method for the extraction of acetazolamide and its stable isotope-labeled internal standard (SIL-IS), Acetazolamide-13C2,d3, from plasma. The subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the high sensitivity and selectivity required for bioanalytical applications.
Protein precipitation is a widely used technique in bioanalysis due to its speed, low cost, and ease of automation.[1] The method involves adding a water-miscible organic solvent, such as acetonitrile, to a plasma sample. This disrupts the hydration layer around proteins, causing them to precipitate out of solution.[1] After centrifugation, the resulting supernatant, containing the analyte of interest, is clean enough for direct injection into the LC-MS/MS system.[2] The use of a SIL-IS like this compound is critical as it co-elutes with the analyte and corrects for variations in matrix effects and extraction recovery, ensuring high accuracy and precision.[3][4]
Experimental Protocols
Materials and Reagents
-
Acetazolamide certified reference standard
-
This compound certified reference standard (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank human plasma (K2 EDTA)
Equipment
-
Analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Refrigerated microcentrifuge
-
1.5 mL polypropylene microcentrifuge tubes or 96-well plates
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve acetazolamide and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
-
Working Standard (WS) Solutions:
-
Prepare a series of working standard solutions for calibration curve (CC) and quality control (QC) samples by serially diluting the acetazolamide stock solution with a 50:50 methanol:water mixture.
-
-
Internal Standard (IS) Working Solution:
-
Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.
-
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
-
To prepare CC and QC samples, spike 5 µL of the appropriate acetazolamide working standard solution into 95 µL of blank human plasma.
-
A typical calibration curve range for acetazolamide in plasma is 50 ng/mL to 12,000 ng/mL.[3]
Protein Precipitation Protocol
-
Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile). This achieves a 4:1 solvent-to-plasma ratio, which is effective for protein removal.[1]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to a new 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant directly into the LC-MS/MS system for analysis.
Workflow Diagram
Data Presentation
The following tables summarize typical LC-MS/MS instrument parameters and expected method performance characteristics based on published data for acetazolamide analysis.
Table 1: Typical LC-MS/MS Parameters
| Parameter | Condition | Reference |
| LC System | Standard UHPLC/HPLC System | |
| Column | C18 reverse-phase, e.g., 50 x 2.1 mm, 5 µm | [5] |
| Mobile Phase A | 0.1% Formic Acid in Water | [5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [5] |
| Flow Rate | 0.3 - 0.8 mL/min | [3][5] |
| Injection Volume | 5 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [3] |
| MRM Transitions | Acetazolamide: m/z 223 → 108 (example) this compound: m/z 228 → 111 (example) |
Table 2: Summary of Method Performance Characteristics
| Parameter | Target Acceptance Criteria/Value | Reference |
| Linearity Range | 50 - 12,000 ng/mL (r² > 0.99) | [3] |
| Analyte Recovery | > 90% | [6] |
| Precision (% RSD) | Intra-day and Inter-day < 15% (< 20% at LLOQ) | [7] |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | [7] |
| Matrix Effect | Monitored and compensated by SIL-IS | [3] |
| Lower Limit of Quantitation (LLOQ) | ~50 ng/mL | [3] |
Note: The performance values presented are typical and should be confirmed during in-house method validation according to regulatory guidelines (e.g., FDA, EMA).[8]
References
- 1. agilent.com [agilent.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Simple protein precipitation extraction technique followed by validated chromatographic method for linezolid analysis in real human plasma samples to study its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Application of Acetazolamide-13C2,d3 in Drug Metabolism and Disposition Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Acetazolamide is a carbonic anhydrase inhibitor used in the treatment of various conditions, including glaucoma, epilepsy, and altitude sickness. Understanding its metabolism and disposition is crucial for effective drug development and clinical use. Acetazolamide is primarily cleared from the body by renal excretion without undergoing metabolic changes.[1] Stable isotope-labeled compounds, such as Acetazolamide-13C2,d3, are indispensable tools in modern drug metabolism and pharmacokinetic (DMPK) studies. This compound serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision in the determination of Acetazolamide concentrations in biological matrices.
Principle of Use
In drug metabolism and disposition studies, a key application of this compound is as an internal standard (IS) in quantitative bioanalytical methods. An ideal internal standard should have physicochemical properties very similar to the analyte but a different mass-to-charge ratio (m/z) to be distinguishable by a mass spectrometer. Stable isotope-labeled standards like this compound are considered the gold standard for internal standards in LC-MS/MS assays because they co-elute with the unlabeled drug and experience similar ionization effects, which corrects for variability during sample preparation and analysis.
While the specific compound requested is this compound, detailed published protocols often utilize other stable isotope-labeled versions, such as deuterated Acetazolamide (Acetazolamide-d3). The analytical principles and methodologies are directly transferable. The primary difference in application would be the specific m/z values monitored in the mass spectrometer.
Experimental Protocols
The following protocol is a representative example of a validated LC-MS/MS method for the quantification of Acetazolamide in human plasma, adapted from a study that utilized a deuterated internal standard. This method can be directly applied with minor modifications for the use of this compound.
1. Objective
To develop and validate a sensitive, specific, and rapid LC-MS/MS method for the quantitative determination of Acetazolamide in human plasma using this compound as an internal standard.
2. Materials and Reagents
-
Acetazolamide (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile and methanol
-
Analytical-grade formic acid
-
Human plasma (with K2-EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges
3. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
4. Sample Preparation: Solid Phase Extraction (SPE)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a polypropylene tube, add the internal standard solution (this compound).
-
Vortex the mixture for 30 seconds.
-
Condition an SPE cartridge with methanol followed by Milli-Q water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute Acetazolamide and the internal standard from the cartridge using an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
5. LC-MS/MS Method
-
Chromatographic Conditions:
-
Column: C18 analytical column
-
Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (e.g., 30:70, v/v)
-
Flow Rate: 0.80 mL/min
-
Run Time: Approximately 2.0 minutes
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Acetazolamide: To be determined based on parent and product ions.
-
This compound: To be determined based on the mass shift from the unlabeled drug.
-
-
Data Presentation
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for Acetazolamide, based on a study using a deuterated internal standard.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 50.3 – 12046 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 50.3 ng/mL |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ QC | 50.3 | < 15% | 85-115% | < 15% | 85-115% |
| Low QC | ~150 | < 15% | 85-115% | < 15% | 85-115% |
| Medium QC | ~6000 | < 15% | 85-115% | < 15% | 85-115% |
| High QC | ~9000 | < 15% | 85-115% | < 15% | 85-115% |
Mandatory Visualizations
Caption: Mechanism of action of Acetazolamide.
Caption: Bioanalytical workflow for a pharmacokinetic study.
References
Application Note: In Vitro Metabolic Stability of Acetazolamide Using Human Liver Microsomes
Abstract
This application note provides a detailed protocol for assessing the in vitro metabolic stability of Acetazolamide using human liver microsomes. For many years, Acetazolamide was considered to be excreted from the body without undergoing metabolic changes.[1][2] However, recent research has identified several metabolites in both in vitro and in vivo human studies, suggesting that it does undergo biotransformation.[3] The primary metabolic pathways identified include cysteine conjugation, glucuronidation, and N-acetylation.[3] This protocol details a robust method to evaluate the depletion of Acetazolamide in the presence of human liver microsomes, a key in vitro model for studying Phase I and some Phase II metabolism. This assay is crucial for drug development professionals and researchers seeking to understand the metabolic profile of Acetazolamide and similar compounds.
Introduction
Acetazolamide is a carbonic anhydrase inhibitor used in the treatment of various conditions, including glaucoma, epilepsy, and acute mountain sickness.[1][4] Pharmacokinetic studies have traditionally emphasized its primary route of elimination as renal excretion of the unchanged drug.[1][2] This has led to the widespread understanding that Acetazolamide is not subject to significant metabolism.
However, a 2022 study by Busardò et al. challenged this view by identifying Acetazolamide metabolites in incubations with primary human hepatocytes and in patient plasma and urine samples.[3] The identified transformations, such as glucuronidation, N-acetylation, and cysteine conjugation, indicate that metabolic pathways do contribute to the disposition of Acetazolamide.[3]
Liver microsomes are subcellular fractions of the liver endoplasmic reticulum and are a rich source of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[5] They are a standard tool in preclinical drug development to assess metabolic stability, which is a measure of a compound's susceptibility to metabolism.[6] The data generated, such as half-life (t½) and intrinsic clearance (Clint), are vital for predicting in vivo pharmacokinetic behavior.[7]
This application note describes a validated method for determining the metabolic stability of Acetazolamide in human liver microsomes, providing researchers with a practical guide to investigate its potential metabolic pathways.
Experimental Protocol
Materials and Reagents
-
Acetazolamide (analytical grade)
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA) trisodium salt (for assessing glucuronidation)
-
Positive Control Compounds (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6)
-
Acetonitrile (ACN) containing an appropriate internal standard (IS) (e.g., Sulfadiazine)[8]
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Centrifuge capable of handling 96-well plates
-
LC-MS/MS system for analysis
Procedure
-
Preparation of Solutions:
-
Prepare a 1 M stock solution of Acetazolamide in a suitable solvent (e.g., Methanol).[9] Further dilute in potassium phosphate buffer to create working solutions.
-
Reconstitute the NADPH regenerating system and UDPGA according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice immediately before use. Dilute the microsomes to a working concentration of 0.5 mg/mL in cold potassium phosphate buffer.[10]
-
-
Incubation:
-
Add the Acetazolamide working solution to the wells of a 96-well plate to achieve a final concentration of 1 µM.
-
To initiate the metabolic reaction, add the NADPH regenerating system and/or UDPGA to the wells.
-
For negative control wells, add buffer instead of the cofactor system to measure non-enzymatic degradation.[7]
-
Immediately add the liver microsome suspension to all wells to start the incubation. The final incubation volume is typically 200 µL.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
Collect samples at designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[10]
-
To stop the reaction at each time point, transfer an aliquot of the incubation mixture to a new plate containing 2-3 volumes of ice-cold acetonitrile with the internal standard. This will precipitate the proteins.[11]
-
-
Sample Processing:
-
Seal the plate and vortex thoroughly to ensure complete protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
Data Analysis
-
Plot the natural logarithm of the percentage of Acetazolamide remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)
Data Presentation
The quantitative data from the metabolic stability assay can be summarized as follows:
| Parameter | Acetazolamide | Positive Control (Midazolam) |
| Incubation Concentration (µM) | 1.0 | 1.0 |
| Microsomal Protein (mg/mL) | 0.5 | 0.5 |
| Elimination Rate Constant (k, min⁻¹) | 0.008 | 0.045 |
| In Vitro Half-life (t½, min) | 86.6 | 15.4 |
| Intrinsic Clearance (Clint, µL/min/mg) | 8.0 | 45.0 |
Table 1: Hypothetical metabolic stability data for Acetazolamide compared to a rapidly metabolized positive control in human liver microsomes.
Expected Results and Discussion
Given that Acetazolamide was historically considered metabolically stable, the observed clearance in a liver microsome assay is expected to be low to moderate. The primary elimination pathway for Acetazolamide is renal excretion.[1] However, the recent identification of metabolites confirms that biotransformation does occur.[3]
The use of liver microsomes will primarily assess Phase I (CYP-mediated) and some Phase II (UGT-mediated) metabolism.[5] Since glucuronidation is one of the identified metabolic pathways for Acetazolamide, its depletion may be observed, particularly in incubations supplemented with UDPGA.[3] Other identified pathways, such as cysteine conjugation and N-acetylation, are primarily mediated by cytosolic enzymes and will not be fully captured in a microsomal assay. Therefore, the metabolic stability observed in microsomes may be higher (longer half-life) than in systems containing a broader range of enzymes, like hepatocytes.[3]
The results of this assay should be interpreted in the context of Acetazolamide's overall pharmacokinetic profile, where renal clearance remains the dominant elimination mechanism.
Visualizations
Caption: Experimental workflow for the microsomal stability assay.
Caption: Logical workflow for data analysis.
References
- 1. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. In silico, in vitro, and in vivo human metabolism of acetazolamide, a carbonic anhydrase inhibitor and common "diuretic and masking agent" in doping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. dynamed.com [dynamed.com]
- 6. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 9. Acetazolamide causes renal [Formula: see text] wasting but inhibits ammoniagenesis and prevents the correction of metabolic acidosis by the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. A Pharmacokinetic Study Examining Acetazolamide as a Novel Adherence Marker for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Acetazolamide in Urine using a Labeled Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Acetazolamide in human urine using its stable isotope-labeled counterpart as an internal standard. The method described is based on Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), a highly sensitive and selective technique suitable for pharmacokinetic studies, clinical monitoring, and anti-doping applications.
Introduction
Acetazolamide is a carbonic anhydrase inhibitor used in the treatment of various conditions, including glaucoma, epilepsy, and acute mountain sickness.[1] Accurate and reliable quantification of Acetazolamide in biological matrices such as urine is crucial for monitoring patient adherence, assessing pharmacokinetic profiles, and for forensic and anti-doping purposes.[2][3][4] The use of a stable isotope-labeled internal standard, such as Acetazolamide-d3, is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation, chromatography, and ionization efficiency, thereby ensuring high accuracy and precision.[5][6][7]
This application note details a validated UHPLC-MS/MS method for the determination of Acetazolamide in human urine. The simple "dilute-and-shoot" sample preparation procedure makes it suitable for high-throughput analysis.[8][9]
Experimental Workflow
The overall experimental workflow for the quantitative analysis of Acetazolamide in urine is depicted below.
Caption: Experimental workflow for Acetazolamide quantification in urine.
Materials and Reagents
-
Analytes: Acetazolamide (Reference Standard)
-
Internal Standard: Acetazolamide-d3
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid
-
Chemicals: Ammonium Acetate
-
Equipment:
-
UHPLC System
-
Tandem Mass Spectrometer with Electrospray Ionization (ESI) source
-
Analytical column (e.g., C18 column)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
-
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Acetazolamide and Acetazolamide-d3 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Acetazolamide stock solution in methanol to create working standards for the calibration curve and quality control (QC) samples.[8]
-
Internal Standard Working Solution (1 µg/mL): Dilute the Acetazolamide-d3 stock solution in methanol. The final concentration in the prepared urine samples should be 5 ng/mL.[8]
Experimental Protocols
Sample Preparation
-
Pipette 100 µL of the urine sample into a conical glass tube.[8][9]
-
Add 5 µL of the 1 µg/mL Acetazolamide-d3 internal standard working solution.[8][9]
-
Add 5 mL of a solution of mobile phase A and mobile phase B in a 95:5 (v/v) ratio.[8][9]
-
Transfer 100 µL of the supernatant into an autosampler vial for injection.[8][9]
UHPLC-MS/MS Analysis
-
UHPLC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% Formic Acid or an appropriate buffer.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.
-
Flow Rate: A typical flow rate for UHPLC is between 0.4 to 0.8 mL/min.
-
Gradient: A gradient elution is typically used to separate the analyte from matrix components.
-
Injection Volume: 1 µL.[8]
-
Run Time: A short chromatographic run time of approximately 8 minutes is achievable.[8][9]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for Acetazolamide.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Acetazolamide and Acetazolamide-d3 need to be optimized. For example:
-
Acetazolamide: m/z 221.0 -> 107.9
-
Acetazolamide-d3: m/z 224.0 -> 110.9
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows to achieve maximum sensitivity.
-
Method Validation Data
The following tables summarize the performance characteristics of a validated method for the quantitative analysis of Acetazolamide in urine.[8][10]
Table 1: Calibration Curve and Limit of Quantification
| Parameter | Value |
| Linearity Range | LOQ - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.07 - 1.16 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| Low QC | < 15% | < 15% | 85 - 115% |
| Medium QC | < 15% | < 15% | 85 - 115% |
| High QC | < 15% | < 15% | 85 - 115% |
| Data presented is based on typical acceptance criteria for bioanalytical method validation and findings from cited literature.[8][10] |
Table 3: Matrix Effect and Process Efficiency
| Parameter | Result |
| Matrix Effect | No significant ion suppression observed |
| Process Efficiency | > 80% |
Data Analysis and Quantification
The concentration of Acetazolamide in the urine samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Acetazolamide in the unknown samples is then interpolated from this calibration curve.
Caption: Data analysis workflow for Acetazolamide quantification.
Conclusion
The described UHPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantitative analysis of Acetazolamide in human urine. The simple sample preparation and the use of a stable isotope-labeled internal standard make this method robust and suitable for high-throughput applications in clinical and research settings. The validation data demonstrates that the method is linear, accurate, and precise over a relevant concentration range.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. A Pharmacokinetic Study Examining Acetazolamide as a Novel Adherence Marker for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Pharmacokinetic Study Examining Acetazolamide as a Novel Adherence Marker for Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 7. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 8. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 9. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Acetazolamide-13C2,d3 Isotopic Interference Troubleshooting
Welcome to the technical support center for troubleshooting isotopic interference with Acetazolamide-13C2,d3. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in quantitative mass spectrometry assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern when using this compound?
A1: Isotopic interference, often referred to as "cross-talk," occurs when the isotopic signature of the unlabeled analyte (Acetazolamide) contributes to the signal of its stable isotope-labeled internal standard (SIL-IS), in this case, this compound.[1] This can lead to an overestimation of the internal standard's response, resulting in inaccurate quantification of the analyte. This phenomenon is particularly relevant in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. The primary cause is the natural abundance of heavy isotopes (like ¹³C and ¹⁵N) in the unlabeled Acetazolamide, which can result in a small percentage of molecules having a mass that overlaps with the mass of the SIL-IS.
Q2: What are the typical mass-to-charge (m/z) transitions monitored for Acetazolamide and this compound in an LC-MS/MS assay?
A2: In a typical LC-MS/MS method operating in positive ion mode, the following multiple reaction monitoring (MRM) transitions are commonly used:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Acetazolamide | 223.1 | 181.0 |
| Acetazolamide-d3 | 226.1 | 182.2 |
| This compound (Predicted) | 228.1 | 184.0 |
Note: The transitions for this compound are predicted based on the labeling pattern. The precursor ion reflects the addition of two ¹³C atoms and three deuterium atoms, and the product ion reflects the corresponding mass shift in a major fragment.
Q3: How can I determine if I have an isotopic interference issue in my assay?
A3: Several indicators may suggest an isotopic interference problem:
-
Non-linear calibration curves: At high concentrations of the unlabeled analyte, the contribution to the internal standard signal can become significant, leading to a non-linear relationship between the analyte concentration and the response ratio.
-
Inaccurate quality control (QC) sample results: QC samples with high concentrations of Acetazolamide may show a negative bias due to the artificially inflated internal standard signal.
-
Analysis of a blank sample spiked with a high concentration of unlabeled Acetazolamide: If a signal is detected in the MRM channel of this compound when only the unlabeled compound is present, it confirms isotopic cross-talk.
Q4: Are there any known co-eluting compounds that can interfere with the analysis of Acetazolamide?
A4: While Acetazolamide undergoes minimal metabolism, several drugs are known to be co-administered and could potentially co-elute and cause isobaric interference if they or their metabolites share the same nominal mass as Acetazolamide or its internal standard.[2][3] Under typical reversed-phase LC conditions, compounds with similar polarity to Acetazolamide should be investigated. For instance, some sulfonamide antibiotics or other diuretics could potentially co-elute.[2] It is crucial to have a highly selective sample preparation method and chromatographic separation to minimize the risk of such interferences. A thorough validation, including specificity testing with potentially co-administered drugs, is recommended.[4]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Shifting Retention Times
This can be a primary indicator of analytical problems that may exacerbate isotopic interference.
Troubleshooting Steps:
-
Check LC System Performance:
-
Ensure the mobile phase is correctly prepared and degassed. Improper mobile phase composition can affect chromatography.
-
Inspect the LC column for signs of degradation or contamination. A guard column is recommended to protect the analytical column.
-
Verify the injection volume and sample solvent for compatibility with the mobile phase.
-
-
Sample Preparation:
-
Ensure complete dissolution of the sample.
-
For protein precipitation, ensure the precipitant-to-sample ratio is optimal for efficient protein removal.
-
For solid-phase extraction (SPE), ensure the cartridge is properly conditioned and that the elution solvent is appropriate for Acetazolamide.
-
-
Evaluate for Deuterium Exchange (for d3 label):
-
While less common with aromatic deuteration, ensure that the pH of the mobile phase and sample processing solutions does not facilitate deuterium-hydrogen exchange.[5]
-
Experimental Workflow for Diagnosing Chromatographic Issues
Issue 2: Suspected Isotopic Interference Leading to Inaccurate Results
This section provides a systematic approach to confirming and mitigating isotopic interference.
Troubleshooting Steps:
-
Confirmation of Isotopic Cross-Talk:
-
Prepare a series of high-concentration solutions of unlabeled Acetazolamide in a blank matrix.
-
Analyze these samples using the established LC-MS/MS method, monitoring the MRM transition for this compound.
-
The presence and increase of a peak in the internal standard channel with increasing analyte concentration confirm isotopic interference.
-
-
Quantification of Interference:
-
Calculate the percentage contribution of the analyte signal to the internal standard signal at the upper limit of quantification (ULOQ).
-
This can be estimated based on the natural isotopic abundance of carbon-13. For a molecule with the formula of Acetazolamide (C₄H₆N₄O₃S₂), the theoretical contribution to the M+2 peak is approximately 0.46%. The contribution to the M+5 peak (for 13C2,d3) would be significantly lower but can be calculated using isotopic distribution calculators.
Estimated Isotopic Contribution
-
| Analyte Concentration | Analyte Response (cps) | IS Channel Response (cps) | % Contribution |
| ULOQ (e.g., 10,000 ng/mL) | 5,000,000 | 2,500 | 0.05% |
| High Conc. Test (50,000 ng/mL) | 25,000,000 | 12,500 | 0.05% |
Note: This table presents hypothetical data for illustrative purposes. The actual contribution should be determined experimentally.
-
Mitigation Strategies:
-
Optimize Analyte/IS Concentration Ratio: Ensure the concentration of the SIL-IS is appropriate for the expected analyte concentration range. A very low IS concentration relative to a high analyte concentration can exacerbate the impact of isotopic interference.
-
Use a Higher Labeled Internal Standard: If significant interference is observed, consider using an internal standard with a higher mass offset (e.g., with more ¹³C or ¹⁵N atoms) to move its signal further from the analyte's isotopic envelope.
-
Mathematical Correction: For some applications, a mathematical correction can be applied to the data to subtract the contribution of the analyte to the internal standard signal. This requires careful validation.
-
Signaling Pathway of Isotopic Interference
Detailed Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for the extraction of Acetazolamide from human plasma.[2]
-
Sample Pre-treatment: To 100 µL of plasma, add 25 µL of this compound internal standard solution (concentration should be optimized for the assay range). Vortex for 30 seconds.
-
Acidification: Add 100 µL of 0.1% formic acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Acetazolamide and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: LC-MS/MS Analysis
This is a general protocol and should be optimized for the specific instrumentation used.
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: As listed in the FAQ section. Dwell times should be optimized for the number of concurrent MRM transitions.
By following these guidelines and protocols, researchers can effectively identify, troubleshoot, and mitigate isotopic interference issues when using this compound as an internal standard, leading to more accurate and reliable quantitative results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development and validation of a simple and reliable LC-MS/MS method for the determination of acetazolamide, an effective carbonic anhydrase inhibitor, in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Optimization of mass spectrometry parameters for Acetazolamide-13C2,d3 detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for the detection of Acetazolamide and its stable isotope-labeled internal standard, Acetazolamide-13C2,d3.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometry parameters for the analysis of Acetazolamide and its deuterated internal standard?
A1: The optimal parameters can vary depending on the specific mass spectrometer. However, published methods provide a good starting point. It is recommended to optimize these parameters on your instrument.
Q2: Which ionization mode is best for Acetazolamide detection?
A2: Both positive and negative electrospray ionization (ESI) modes have been successfully used for Acetazolamide analysis.[1][2][3] Some studies have reported higher sensitivity in positive ion mode.[1] The choice of polarity should be determined empirically on your instrument for optimal sensitivity.
Q3: What are the expected precursor and product ions for Acetazolamide and Acetazolamide-d3?
A3: In positive ion mode, the precursor ion for Acetazolamide is typically [M+H]+ at m/z 223.1. For Acetazolamide-d3, the precursor ion is at m/z 226.1.[1] In negative ion mode, the precursor ion is [M-H]- at m/z 220.9.[4] Common product ions are used for quantification and qualification in Multiple Reaction Monitoring (MRM) mode.
Q4: How can I improve the signal intensity of my analyte?
A4: To improve signal intensity, you can optimize several parameters including sample concentration, ionization efficiency, and instrument tuning.[5] Ensure your sample is not too dilute or overly concentrated to avoid ion suppression.[5] Regularly tune and calibrate your mass spectrometer.[5] Optimization of ESI source parameters like capillary voltage, nebulizer gas pressure, and desolvation temperature can significantly enhance sensitivity.[6]
Q5: What should I do if I observe high background noise or baseline drift?
A5: High background noise can be due to several factors. Optimizing your chromatographic conditions can help achieve a stable baseline. Adjusting detector settings, such as gain and filter settings, can also minimize noise.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Issue 1: Poor or No Signal for Acetazolamide or Internal Standard
| Possible Cause | Suggested Solution |
| Incorrect Mass Spectrometer Settings | Verify the MRM transitions, collision energies, and ion source parameters. Use the values in Table 1 as a starting point and perform an infusion analysis to optimize them for your specific instrument. |
| Sample Degradation | Ensure proper sample storage and handling. Prepare fresh standards and QC samples. |
| Ion Source Contamination | Clean the ion source, including the capillary and cone, according to the manufacturer's recommendations. |
| Poor Ionization Efficiency | Optimize the ESI source parameters. This includes capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.[6][7] Experiment with both positive and negative ionization modes. |
| Sample Preparation Issues | Review your sample extraction procedure. Inefficient extraction can lead to low analyte concentration. A study on Acetazolamide in human plasma reported a mean overall recovery of 79.4% using solid-phase extraction (SPE).[1] |
Issue 2: High Variability in Signal Intensity
| Possible Cause | Suggested Solution |
| Matrix Effects | Matrix components co-eluting with the analyte can cause ion suppression or enhancement. Evaluate matrix effects by comparing the response of the analyte in a standard solution to its response in an extracted blank matrix spiked with the analyte. If significant matrix effects are observed, improve the sample cleanup procedure or chromatographic separation. |
| Inconsistent Injection Volume | Ensure the autosampler is functioning correctly and the injection volume is consistent. Check for air bubbles in the syringe. |
| Unstable Spray | An unstable electrospray can lead to fluctuating signal intensity. This can be caused by a partially blocked capillary, incorrect sprayer position, or inappropriate gas flow rates.[8] Visually inspect the spray plume if possible. |
| Internal Standard Issues | Ensure the internal standard is added consistently to all samples and standards. Verify the stability of the internal standard in the prepared samples. |
Experimental Protocols
Protocol 1: Mass Spectrometer Parameter Optimization
This protocol outlines the steps to optimize the mass spectrometer parameters for Acetazolamide and its internal standard.
-
Prepare Standard Solutions: Prepare a 1 µg/mL solution of Acetazolamide and this compound in an appropriate solvent (e.g., methanol or acetonitrile/water mixture).
-
Infusion Analysis: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Tune Precursor Ion: In either positive or negative ion mode, perform a full scan to identify the precursor ion for both Acetazolamide and the internal standard.
-
Optimize Fragmentor/Cone Voltage: While monitoring the precursor ion intensity, ramp the fragmentor or cone voltage to find the value that maximizes the signal.
-
Product Ion Scan: Perform a product ion scan of the selected precursor ions to identify the most abundant and stable product ions.
-
Optimize Collision Energy: For each MRM transition, ramp the collision energy to determine the value that yields the highest product ion intensity.
-
Optimize Source Parameters: While infusing the standard solution, systematically adjust the ESI source parameters (e.g., capillary voltage, gas temperatures, and flow rates) to maximize the signal intensity of the parent and product ions. One study optimized source conditions as follows: capillary voltage, 0.5 kV; source temperature, 150°C; desolvation temperature, 650°C; cone flow rate, 20 L/h; and desolvation gas flow rate, 1200 L/h.[9]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This is an example protocol based on a published method for human plasma.[1]
-
Sample Pre-treatment: To a 100 µL aliquot of plasma, add 20 µL of the Acetazolamide-d3 internal standard solution (50.0 µg/mL).[1]
-
Acidification: Add 100 µL of 5% formic acid buffer and vortex for 10 seconds.[1]
-
SPE Cartridge Conditioning: Condition an Orochem Celerity Deluxe SPE cartridge (30 mg/1 mL) with 1.0 mL of methanol followed by 1.0 mL of water.[1]
-
Sample Loading: Load the pre-treated sample mixture onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 1.0 mL of water followed by 1.0 mL of 10% methanol.[1]
-
Elution: Elute the analyte and internal standard with 1.0 mL of methanol.[1]
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the mobile phase.[1]
Data Presentation
Table 1: Example Mass Spectrometry Parameters for Acetazolamide and Acetazolamide-d3
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) | Reference |
| Acetazolamide | Positive | 223.1 | 181.0 | 40 | 22 | [1] |
| Acetazolamide-d3 | Positive | 226.1 | 182.2 | 42 | 21 | [1] |
| Acetazolamide | Negative | 220.9 | 83.3 | -50 | -28 | [4] |
Note: These values should be used as a starting point and optimized for your specific instrument and experimental conditions.
Visualizations
Caption: Experimental workflow for method development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Development and validation of a simple and reliable LC-MS/MS method for the determination of acetazolamide, an effective carbonic anhydrase inhibitor, in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in Bioanalysis with Acetazolamide-13C2,d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acetazolamide-13C2,d3 as an internal standard to address matrix effects in the bioanalysis of Acetazolamide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in bioanalysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, often unseen, components from the biological sample matrix.[1][2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][2][3]
Q2: How does using this compound help in addressing matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, a SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[3][4] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[3][4]
Q3: What are the key sources of matrix effects in plasma samples?
A3: Common sources of matrix effects in plasma include phospholipids, salts, and endogenous metabolites.[3] During sample preparation, it is crucial to remove these interfering components as much as possible.
Q4: Can I still have matrix effect issues even when using a SIL-IS?
A4: Yes, while SIL-ISs are highly effective, issues can still arise.[4] For instance, if the analyte and the SIL-IS do not perfectly co-elute due to isotopic effects, they may experience different degrees of matrix effects.[4] Additionally, impurities in the SIL-IS can interfere with the analyte quantification.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of Acetazolamide when using this compound to mitigate matrix effects.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Splitting) | Column contamination from insufficient sample cleanup. | Implement a more rigorous sample preparation method like Solid Phase Extraction (SPE) to remove interfering matrix components.[5] |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure consistent ionization of Acetazolamide. | |
| Injection of sample in a solvent stronger than the mobile phase. | Reconstitute the final extract in a solvent that is of equal or lesser strength than the initial mobile phase conditions. | |
| High Variability in Analyte/IS Ratio | Inconsistent matrix effects across different sample lots. | Evaluate the matrix effect across at least six different lots of the biological matrix during method validation.[6] |
| The analyte and IS are not perfectly co-eluting. | Optimize chromatographic conditions (e.g., gradient, flow rate, column chemistry) to ensure co-elution. | |
| Inconsistent sample preparation. | Ensure uniform and reproducible sample processing for all samples, standards, and quality controls. | |
| Low Analyte Recovery | Suboptimal sample extraction procedure. | Optimize the SPE protocol, including the choice of sorbent, wash steps, and elution solvent. |
| Analyte degradation during sample processing. | Investigate the stability of Acetazolamide under the extraction conditions and consider adding stabilizers if necessary. | |
| Signal Suppression or Enhancement | Co-elution of phospholipids or other endogenous components. | Modify the chromatographic gradient to separate the analyte peak from the suppression/enhancement zones. |
| Inadequate sample cleanup. | Employ a more effective sample preparation technique, such as a different SPE sorbent or a liquid-liquid extraction (LLE) step.[5] |
Experimental Protocols
Evaluation of Matrix Effect (Post-Extraction Spike Method)
This protocol is designed to quantitatively assess the matrix effect.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte (Acetazolamide) and the internal standard (this compound) into the mobile phase at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank plasma from at least six different sources. Spike the analyte and internal standard into the extracted matrix at the same low and high concentrations as Set A.
-
Set C (Spiked Plasma): Spike the analyte and internal standard into blank plasma from the same six sources at low and high concentrations and then perform the extraction.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
The IS-normalized MF should be close to 1 to demonstrate that the internal standard effectively compensates for the matrix effect.
-
Sample Preparation using Solid Phase Extraction (SPE)
This protocol is adapted from a validated method for Acetazolamide in human plasma.[4]
-
To 100 µL of plasma, add 20 µL of this compound working solution.
-
Add 100 µL of 5% formic acid and vortex for 10 seconds.
-
Condition an SPE cartridge (e.g., Orochem Celerity Deluxe 30 mg/1 mL) with 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 10% methanol.
-
Elute the analyte and internal standard with 1.0 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of mobile phase.
Quantitative Data Summary
The following tables summarize typical performance data for a validated LC-MS/MS method for Acetazolamide using a stable isotope-labeled internal standard.
Table 1: Recovery of Acetazolamide and Internal Standard
| Analyte | Concentration Level | Mean Recovery (%) | Precision (%CV) |
| Acetazolamide | LQC (152 ng/mL) | 78.5 | 4.2 |
| MQC (6016 ng/mL) | 81.2 | 2.8 | |
| HQC (10026 ng/mL) | 79.9 | 3.1 | |
| Acetazolamide-d3 | 50 µg/mL | 77.1 | N/A |
| Data adapted from Narapusetti et al.[4] |
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 50.8 | 2.5 | 102.1 | 3.8 | 101.5 |
| LQC | 152 | 1.8 | 98.7 | 2.9 | 99.4 |
| MQC1 | 1263 | 1.5 | 101.3 | 2.1 | 100.8 |
| MQC2 | 6016 | 1.2 | 99.5 | 1.9 | 100.2 |
| HQC | 10026 | 0.9 | 100.6 | 1.6 | 100.9 |
| Data adapted from Narapusetti et al.[4] |
Visualizations
Caption: Workflow for mitigating matrix effects using a SIL-IS.
Caption: Troubleshooting logic for bioanalytical method issues.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application | Semantic Scholar [semanticscholar.org]
- 3. Development and validation of a simple and reliable LC-MS/MS method for the determination of acetazolamide, an effective carbonic anhydrase inhibitor, in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acetazolamide-13C2,d3 Analysis by ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Acetazolamide-13C2,d3 using Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in ESI-MS analysis of this compound?
Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method. In quantitative bioanalysis, uncorrected ion suppression can lead to erroneous concentration measurements.
Q2: What are the common causes of ion suppression?
Ion suppression in ESI-MS can be caused by several factors, including:
-
Matrix Effects: Endogenous components from biological samples (e.g., phospholipids, salts, proteins) can co-elute with the analyte and compete for ionization.
-
High Concentrations of Co-eluting Compounds: When a co-eluting compound is present at a much higher concentration than the analyte, it can saturate the ESI droplet surface, limiting the analyte's ability to ionize.
-
Mobile Phase Additives: High concentrations of non-volatile mobile phase additives can lead to the formation of adducts and reduce the ionization efficiency of the target analyte.
-
Changes in Droplet Physical Properties: Co-eluting compounds can alter the surface tension and viscosity of the ESI droplets, hindering the formation of gas-phase ions.
Q3: How can I detect and assess ion suppression in my this compound assay?
A common method to assess ion suppression is the post-column infusion experiment. This involves infusing a constant flow of Acetazolamide solution into the MS detector while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of this compound indicates the presence of ion-suppressing components.
Quantitatively, matrix effects can be evaluated by comparing the peak area of an analyte spiked into a post-extracted blank matrix sample to the peak area of the analyte in a neat solution (Matrix Factor). A matrix factor of less than 1 indicates ion suppression.
Q4: Why is a stable isotope-labeled internal standard like this compound beneficial in minimizing the impact of ion suppression?
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard for quantitative LC-MS analysis. Because they have nearly identical physicochemical properties to the analyte, they co-elute and experience similar degrees of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by matrix effects can be effectively compensated, leading to more accurate and precise results. Using a ¹³C-labeled standard is particularly advantageous as it is less likely to exhibit chromatographic separation from the analyte compared to deuterium-labeled standards.
Troubleshooting Guides
Issue 1: Low signal intensity or poor sensitivity for this compound.
This issue is often a primary indicator of significant ion suppression.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Possible Solutions & Experimental Protocols:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples.
-
Protocol: A study quantifying Acetazolamide in human plasma utilized SPE with good recovery and minimal matrix effect. The protocol involved conditioning the SPE cartridge, loading the pre-treated plasma sample, washing with water and 10% methanol, and finally eluting the analyte and internal standard with methanol.
-
-
Liquid-Liquid Extraction (LLE): LLE can provide very clean extracts, reducing ion suppression. The choice of extraction solvent is critical.
-
Protein Precipitation (PPT): While simple, PPT is often less effective at removing phospholipids, a major source of ion suppression.
-
-
Optimize Chromatographic Conditions: Aim to chromatographically separate this compound from co-eluting interferences.
-
Mobile Phase Composition: Modifying the organic solvent (e.g., acetonitrile vs. methanol) or the aqueous phase pH can alter the retention of interfering compounds. For Acetazolamide, an isocratic mobile phase of 0.1% formic acid and acetonitrile (30:70, v/v) has been used effectively.
-
Gradient Elution: Employing a gradient can help to separate early-eluting polar interferences and late-eluting non-polar interferences (like phospholipids) from the analyte peak.
-
Column Chemistry: Using a different column chemistry (e.g., C18, Phenyl-Hexyl) can change the selectivity of the separation. A Hypurity advance (50x4.6, 5 µm) column has been shown to provide a good peak shape for Acetazolamide.
-
-
Optimize ESI Source Parameters: Proper tuning of the ESI source can improve analyte signal and reduce susceptibility to suppression.
-
Key Parameters: Capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature should be optimized. For Acetazolamide, positive ionization mode has been shown to yield higher intensity signals compared to negative mode.
-
Quantitative Data Summary: Sample Preparation Techniques
| Sample Preparation Technique | Typical Recovery of Acetazolamide | Relative Ion Suppression Potential | Reference |
| Solid-Phase Extraction (SPE) | 79.4 ± 3.04% | Low | |
| Liquid-Liquid Extraction (LLE) | Method Dependent | Low to Medium | |
| Protein Precipitation (PPT) | Method Dependent | High |
Issue 2: Inconsistent results and poor reproducibility.
This can be a result of variable matrix effects between different samples.
Logical Relationship for Ensuring Reproducibility:
Caption: Steps to achieve reproducible analytical results.
Possible Solutions & Experimental Protocols:
-
Consistent Use of a Suitable Internal Standard: As highlighted, this compound is an ideal internal standard. Ensure it is added to all samples, calibrators, and quality controls at a consistent concentration early in the sample preparation process.
-
Matrix-Matched Calibration Standards: Prepare calibration standards in the same biological matrix as the unknown samples to account for matrix-induced changes in ionization efficiency.
-
Protocol: Prepare stock solutions of Acetazolamide in an organic solvent like methanol. Then, create working solutions and spike them into blank, screened biological matrix (e.g., human plasma) to prepare the calibration curve samples.
-
-
Thorough Method Validation: Validate the analytical method according to regulatory guidelines (e.g., FDA). This should include a rigorous assessment of matrix effects using multiple sources (lots) of the biological matrix to ensure the method is robust.
Quantitative Data Summary: LC-MS/MS Parameters for Acetazolamide
| Parameter | Value | Reference |
| LC Column | Hypurity advance (50x4.6 mm, 5 µm) | |
| Mobile Phase | 0.1% Formic Acid : Acetonitrile (30:70, v/v) | |
| Flow Rate | 0.80 mL/min | |
| Injection Volume | 10 µL | |
| Ionization Mode | ESI Positive | |
| MRM Transition (Acetazolamide) | m/z 223.1 → 181.0 | |
| MRM Transition (Acetazolamide-d3) | m/z 226.1 → 182.2 |
Note on this compound MRM Transition: The exact MRM transition for this compound will need to be determined empirically by infusing a standard solution into the mass spectrometer. The precursor ion will be approximately 5 Da higher than that of the unlabeled Acetazolamide. The product ion may or may not retain the isotopic labels, depending on the fragmentation pattern.
Improving peak shape and resolution for Acetazolamide in HPLC
Welcome to the technical support center for the analysis of Acetazolamide by High-Performance Liquid Chromatography (HPLC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges in improving peak shape and resolution.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why is my Acetazolamide peak exhibiting tailing, and how can I resolve this issue?
A: Peak tailing is a common issue in HPLC, often resulting in poor integration and reduced accuracy.[1] For Acetazolamide, a weakly acidic compound, tailing is frequently caused by secondary interactions with the stationary phase or other method-related factors.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: The primary cause of peak tailing for basic and some acidic compounds is often the interaction with residual silanol groups on the silica-based stationary phase.[2][3][4] These interactions create a secondary, stronger retention mechanism that leads to a skewed peak shape.[2]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) suppresses the ionization of silanol groups, minimizing these secondary interactions.[1][2] Several successful methods for Acetazolamide use a buffer at pH 3.[5][6]
-
Solution 2: Use an End-Capped Column: Modern, high-purity silica columns are "end-capped" to block most residual silanols.[2] Using a well-deactivated, end-capped C8 or C18 column is recommended.[2][3]
-
Solution 3: Add a Mobile Phase Modifier: In the past, a competing base like triethylamine was added to the mobile phase to occupy the active silanol sites. However, this is less common with modern, higher-quality columns.[4]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][3]
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[1][3]
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[1]
-
-
Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites that cause tailing.[1][3]
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If performance does not improve, the column may need to be replaced.[3]
-
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for Acetazolamide peak tailing.
Q2: How can I improve the resolution between Acetazolamide and other components (e.g., impurities, degradation products)?
A: Achieving adequate resolution is critical for accurate quantification, especially in stability-indicating assays. Resolution can be enhanced by manipulating the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention (k).[8]
Strategies to Improve Resolution:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of all components, which can often improve resolution.[8] Make small, incremental changes (e.g., 2-5%) to observe the effect.
-
Change Organic Modifier Type: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent properties, potentially resolving co-eluting peaks.[8]
-
Modify Mobile Phase pH: For an ionizable compound like Acetazolamide, changing the pH can dramatically alter retention and selectivity relative to other components.[9][10] Exploring pH values between 3 and 7 can be effective. One study found that pH 7.1 provided optimal conditions for separating Acetazolamide from other compounds.[11]
-
-
Change Stationary Phase:
-
Switch Bonded Phase: If optimizing the mobile phase is insufficient, changing the column chemistry is a powerful way to alter selectivity.[8] If you are using a C18 column, switching to a C8 or a Phenyl column can provide a different interaction mechanism and improve separation.
-
-
Increase Column Efficiency:
-
Use a Longer Column: Increasing column length (e.g., from 150 mm to 250 mm) increases the plate number (N), leading to sharper peaks and better resolution, though analysis time will increase.[8]
-
Use Smaller Particle Size Columns: Columns packed with smaller particles (e.g., 3 µm instead of 5 µm) are more efficient and provide better resolution without necessarily increasing analysis time.[8]
-
-
Adjust Column Temperature: Increasing the column temperature can sometimes improve peak shape and alter selectivity, which may enhance resolution.[8] A study on Acetazolamide noted robust results when varying the temperature between 24°C and 26°C around a set point of 25°C.[5][6]
Q3: My retention time for Acetazolamide is shifting. What are the likely causes and solutions?
A: Retention time stability is crucial for reliable peak identification. Drifting retention times usually indicate a change in the HPLC system or mobile phase conditions.
Common Causes and Corrective Actions:
-
Inconsistent Mobile Phase Preparation: Even small variations in the mobile phase composition (e.g., organic/aqueous ratio, buffer concentration, or pH) can cause shifts in retention.
-
Solution: Ensure the mobile phase is prepared accurately and consistently. Always measure the aqueous buffer pH before mixing with the organic solvent.[9] Use a calibrated pH meter.
-
-
Column Temperature Fluctuations: Changes in the ambient temperature can affect retention if a column oven is not used.
-
Column Equilibration: Insufficient column equilibration time with the mobile phase before starting a run can lead to drifting retention times, especially at the beginning of a sequence.
-
Solution: Ensure the column is adequately equilibrated. This typically requires passing 10-20 column volumes of the mobile phase through the column until a stable baseline is achieved.
-
-
Leaks in the System: A leak in the pump, injector, or fittings can cause pressure fluctuations and lead to variable flow rates, affecting retention times.
-
Solution: Inspect the system for any visible leaks and check that all fittings are secure. Monitor the system pressure for unusual fluctuations.
-
-
Degrading Column: Over time, the stationary phase can degrade or become contaminated, leading to changes in retention characteristics.
-
Solution: If other causes have been ruled out, the issue may be the column itself. Try flushing the column or, if necessary, replace it.
-
Q4: What is the optimal mobile phase pH for Acetazolamide analysis?
A: Acetazolamide has two pKa values, approximately 7.2 and 8.8. The choice of pH is critical as it controls the ionization state of the molecule, which in turn significantly impacts its retention and peak shape in reversed-phase HPLC.[10][12]
-
Low pH (pH 2.5 - 4.0): At a pH well below its first pKa, Acetazolamide will be in its neutral, non-ionized form. This leads to better retention on a reversed-phase column and minimizes peak tailing caused by silanol interactions.[9] Many successful methods use a pH in this range.[5][6][13] For example, a mobile phase containing a potassium dihydrogen phosphate buffer at pH 3 has been shown to be effective.[5][6]
-
High pH (pH > 7): At a pH around or above its first pKa, Acetazolamide will be partially or fully ionized (anionic). This makes the molecule more polar, causing it to elute earlier.[9] While this can be used to manipulate selectivity, it may require a column stable at higher pH values. One optimized method successfully used a phosphate buffer at pH 7.1.[11]
Recommendation: For robust method development, it is advisable to work at a pH that is at least 1.5-2 units away from the analyte's pKa to ensure a single ionic form is present and to prevent retention time drift from small pH variations.[10][12] Starting with a pH around 3.0 is a common and effective strategy.
Effect of pH on Acetazolamide Retention
Caption: Impact of mobile phase pH on Acetazolamide's state and retention.
Data Presentation
Table 1: Comparison of Published RP-HPLC Methods for Acetazolamide
This table summarizes various chromatographic conditions reported in the literature, providing a starting point for method development and troubleshooting.
| Parameter | Method 1[5][6] | Method 2[11] | Method 3[13] | Method 4[14] |
| Column | C8 (250 x 4.6 mm) | C18 (250 x 4.0 mm, 5 µm) | µ-Bondapak C18 | C18 |
| Mobile Phase | KH₂PO₄ Buffer:ACN:Water (30:20:50, v/v/v) | Acetonitrile:Phosphate Buffer (15:85, v/v) | ACN:Methanol:NaOAc Buffer (10:2:88, v/v/v) | Acetonitrile:Water (80:20, v/v) |
| Buffer pH | 3.0 | 7.1 | 4.0 | Not Specified |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 4.0 mL/min | 1.0 mL/min |
| Detection (UV) | 265 nm | 266 nm | Not Specified | Not Specified |
| Temperature | 25°C | 25°C | Not Specified | Not Specified |
| Injection Vol. | 20 µL | Not Specified | Not Specified | 20 µL |
| Retention Time | ~6.7 min | < 4 min | ~2.5 min | ~2.0 min |
Experimental Protocols
Protocol 1: RP-HPLC Method for Acetazolamide in Bulk and Formulations
This protocol is adapted from a validated method demonstrating good resolution and peak shape.[5][6]
-
1. Instrumentation:
-
HPLC system with UV-Vis detector, autosampler, and column oven.
-
-
2. Chromatographic Conditions:
-
Column: C8 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of Potassium Dihydrogen Phosphate buffer, Acetonitrile, and Water in the ratio 30:20:50 (v/v/v).
-
Buffer Preparation: Prepare a potassium dihydrogen phosphate buffer and adjust the pH to 3.0 using orthophosphoric acid.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 265 nm.
-
Run Time: 10 minutes.
-
-
3. Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Acetazolamide reference standard and dissolve in 10 mL of Millipore water in a volumetric flask.
-
Working Standard Solutions: Prepare calibration standards (e.g., 20-120 µg/mL) by diluting the stock solution with the mobile phase.[6]
-
Sample Solution (from tablets): Weigh and crush 20 tablets to a fine powder. Transfer a quantity of powder equivalent to 40 mg of Acetazolamide into a 100 mL volumetric flask. Add about 60 mL of diluent, sonicate for 20 minutes, then make up the volume. Filter the solution through a 0.45 µm nylon filter before injection.[15]
-
Protocol 2: Optimized Fast RP-HPLC Method for Acetazolamide Tablets
This protocol is based on a method optimized using a Box-Behnken statistical design for rapid analysis.[11]
-
1. Instrumentation:
-
HPLC system with a Diode-Array Detector (DAD).
-
-
2. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.0 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and 0.01 M Phosphoric Acid buffer in the ratio 15:85 (v/v).
-
Buffer Preparation: Prepare a 0.01 M phosphoric acid buffer and adjust the pH to 7.1 with triethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 266 nm.
-
Run Time: Approximately 5 minutes (retention time is < 4 min).
-
-
3. Sample Preparation:
-
Standard and Sample Solutions: Prepare stock and working solutions in the concentration range of 10-300 µg/mL using the mobile phase as the diluent. For tablet samples, follow a standard extraction and filtration procedure similar to Protocol 1.[11]
-
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. moravek.com [moravek.com]
- 13. Determination of acetazolamide in dosage forms by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ajpaonline.com [ajpaonline.com]
- 15. jmpas.com [jmpas.com]
Stability of Acetazolamide-13C2,d3 in processed biological samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetazolamide-13C2,d3. The information herein focuses on ensuring the stability of the analyte in processed biological samples for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in bioanalysis?
A1: this compound is a stable isotope-labeled (SIL) version of Acetazolamide. It is used as an internal standard (IS) in quantitative bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Using a SIL IS is the best practice as it shares very similar chemical and physical properties with the analyte of interest (the unlabeled drug). This allows it to co-elute chromatographically and experience similar extraction recovery and ionization response, which corrects for variability during sample processing and analysis, leading to higher precision and accuracy.
Q2: What are the primary biological samples used for monitoring Acetazolamide levels?
A2: The primary biological matrices for pharmacokinetic studies of Acetazolamide are human plasma and urine.[1][2] Acetazolamide is excreted largely unchanged in the urine.
Q3: Is this compound stable during routine sample handling and storage?
Q4: What is the most common analytical technique for the quantification of Acetazolamide in biological samples?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of Acetazolamide in biological matrices like plasma and urine.[1][2] This technique offers high throughput and robust performance, which is essential for clinical and pharmacokinetic studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bioanalysis of this compound, with a focus on stability.
Issue 1: Low Analyte or Internal Standard Response in Plasma Samples
-
Question: My LC-MS/MS response for Acetazolamide and/or this compound is unexpectedly low. Could this be a stability issue?
-
Answer: While it could be related to stability, other factors should be investigated first.
-
Check Extraction Recovery: Ensure your sample preparation method (e.g., Solid Phase Extraction - SPE) is performing optimally. The mean overall recovery for Acetazolamide using SPE has been reported to be around 79.4%, with the internal standard at 77.1%.[1] Significant deviation from this could indicate a problem with the extraction process.
-
Evaluate Matrix Effects: Ion suppression or enhancement from endogenous plasma components can affect the LC-MS/MS response. Using a stable isotope-labeled internal standard like this compound helps to mitigate this, but severe matrix effects can still be a factor.
-
Review Sample Handling and Storage: If the above are ruled out, assess if samples were handled according to validated stability conditions. Refer to the stability data tables below. For example, leaving processed samples in the autosampler for extended periods beyond the validated stability window could lead to degradation.
-
Issue 2: Inconsistent or Irreproducible Results
-
Question: I am observing high variability in my quality control (QC) samples. What are the potential stability-related causes?
-
Answer: Inconsistent results can often be traced back to pre-analytical and analytical variables.
-
Freeze-Thaw Cycles: Acetazolamide has been shown to be stable for at least four freeze-thaw cycles in human plasma.[1] However, subjecting samples to more cycles than validated could lead to degradation and variability. It is crucial to minimize the number of freeze-thaw cycles.
-
Bench-Top Stability: Ensure that plasma samples are not left at room temperature for longer than the validated period (12 hours) before processing.[1] Prolonged exposure to room temperature can lead to enzymatic degradation or other chemical changes.
-
Processed Sample Stability: Once extracted, the stability of the analyte in the reconstitution solvent is critical. In a validated study, the "wet extract" was stable for 61 hours at 2-8°C, and autosampler stability was confirmed for 65 hours at 10°C.[1] If your analytical run times are long, ensure that the total time samples spend in the autosampler does not exceed these limits.
-
Issue 3: Analyte Degradation in Urine Samples
-
Question: I am analyzing urine samples and suspect degradation of Acetazolamide. What are the best practices for handling and storing urine samples?
-
Answer: While specific quantitative stability data for Acetazolamide in processed urine is not extensively published, the following best practices should be followed:
-
pH: Acetazolamide stability can be pH-dependent. Upon collection, it is advisable to measure and record the pH. If storage is required, freezing the samples at -20°C or lower is recommended.
-
Storage Temperature: For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, samples should be frozen at -20°C or -80°C.
-
Sample Processing: A simple dilution or a liquid-liquid extraction with a solvent like ethyl acetate is a common method for urine sample preparation.[3] Processed samples should be analyzed as soon as possible. If storage is necessary, it should be at a low temperature (e.g., 4°C in an autosampler) and for a validated duration.
-
Quantitative Stability Data
The following tables summarize the stability of Acetazolamide in human plasma. The data is derived from a study using Acetazolamide-d3 as the internal standard, which is a reliable proxy for this compound. The stability is considered acceptable if the mean accuracy is within ±15% of the nominal concentration and the precision (%CV) is less than 15%.
Table 1: Stability of Acetazolamide in Human Plasma [1]
| Stability Test | Spiked Concentration (ng/mL) | Duration/Cycles | Storage Temperature | Mean Accuracy/Stability (%) | Precision (%CV) |
| Autosampler Stability | 152 | 65 hours | 10°C | 89.7 | 1.36 |
| 10026 | 65 hours | 10°C | 92.0 | 1.00 | |
| Wet Extract Stability | 152 | 61 hours | 2-8°C | 89.8 | 0.64 |
| 10026 | 61 hours | 2-8°C | 91.4 | 1.15 | |
| Bench Top Stability | 152 | 12 hours | Room Temperature | 92.7 | 1.22 |
| 10026 | 12 hours | Room Temperature | 93.8 | 1.33 | |
| Freeze-Thaw Stability | 152 | 4 cycles | -70°C to Room Temp. | 89.8 | 2.02 |
| 10026 | 4 cycles | -70°C to Room Temp. | 92.1 | 1.02 | |
| Reinjection Stability | 152 | 25 hours | Not Specified | 94.7 | 2.03 |
| 10026 | 25 hours | Not Specified | 103.0 | 1.00 | |
| Long-Term Stability | 152 | 101 days | -70°C | 104.0 | 1.18 |
| 10026 | 101 days | -70°C | 102.0 | 1.96 | |
| Short-Term Stability | 152 | 15 days | -20°C | 91.5 | 2.54 |
| 10026 | 15 days | -20°C | 92.6 | 0.61 |
Experimental Protocols & Visualizations
Protocol 1: Quantification of Acetazolamide in Human Plasma by LC-MS/MS
This protocol is based on the validated method described by Narapusetti, et al. (2015).[1]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To a 100 µL aliquot of human plasma, add 20 µL of the internal standard working solution (this compound at 50.0 µg/mL).
-
Vortex the sample for 10 seconds.
-
Add 100 µL of 5% formic acid buffer and vortex again.
-
Condition an Orochem Celerity Deluxe SPE cartridge (30 mg/1 mL) with 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 10% methanol.
-
Elute the analyte and internal standard with 1.0 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 500 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: Shimadzu HPLC or equivalent.
-
Column: C18 column (e.g., Hypurity advance, 50×4.6 mm, 5 µm).[2]
-
Mobile Phase: 0.1% formic acid buffer and acetonitrile (30:70, v/v).
-
Flow Rate: 0.80 mL/min (Isocratic).
-
Injection Volume: 10 µL.
-
MS/MS System: API-4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), mode to be optimized for Acetazolamide.
-
Detection: Multiple Reaction Monitoring (MRM).
References
- 1. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Determination of acetazolamide in human urine samples by reversed-phase high-performance liquid chromatography in the presence of xanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Recovery of Acetazolamide-13C2,d3
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the poor recovery of Acetazolamide and its stable isotope-labeled internal standard, Acetazolamide-13C2,d3, during sample extraction. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low recovery of both my analyte (Acetazolamide) and the internal standard (this compound)?
A1: Low recovery of both the analyte and its stable isotope-labeled internal standard (SIL-IS) typically points to a systematic issue with the sample preparation method itself, rather than a problem with the analytical detection (like mass spectrometry). Common causes include:
-
Suboptimal pH: The pH of the sample matrix and solvents is critical for efficient extraction.
-
Inappropriate Extraction Technique: The chosen method (e.g., LLE, SPE, PPT) may not be suitable for the analyte or matrix.
-
Analyte Adsorption: Acetazolamide may adsorb to glass or plastic surfaces at any stage of the process.
-
Errors in Protocol: Inconsistent execution of steps like vortexing, evaporation, or reconstitution can lead to significant losses.
Q2: How does the "matrix effect" impact my results, and can it cause low recovery of the internal standard?
A2: The matrix effect refers to the alteration of ionization efficiency for the target analyte by co-eluting compounds from the biological sample.[1][2][3] This can lead to ion suppression or enhancement, causing inaccurate quantification.[3][4] A SIL-IS like this compound is used specifically to counteract this, as it is expected to experience the same matrix effects as the unlabeled analyte.[5][6] Therefore, if you observe a low signal for your IS, it could be due to significant ion suppression.[7] However, a physically low recovery of the IS during the extraction process points to a problem with the sample cleanup procedure itself.[4]
Q3: How critical is pH when extracting Acetazolamide?
A3: pH is extremely critical. Acetazolamide is a weak acid with a pKa of 7.2.[8][9]
-
For Liquid-Liquid Extraction (LLE): To extract Acetazolamide from an aqueous sample into an organic solvent, the pH of the aqueous phase should be adjusted to be at least 2 units below the pKa (e.g., pH 4.5-5.0).[10][11] This ensures the molecule is in its neutral, more non-polar form, which is more soluble in organic solvents like ethyl acetate.
-
For Solid-Phase Extraction (SPE): Acidifying the sample before loading it onto a reversed-phase cartridge (like C18) is a common and effective strategy.[5]
-
For Back-Extraction: To transfer Acetazolamide from an organic solvent back into an aqueous solution, the pH should be raised to be at least 2 units above the pKa (e.g., pH 9.2 or higher), converting it to its ionized, more water-soluble form.[12]
Q4: My analyte recovery is acceptable, but my IS recovery is consistently low. What does this suggest?
A4: This scenario is unusual but could indicate a few specific issues. Since the SIL-IS is chemically identical to the analyte in its extraction behavior, a discrepancy might arise from issues with the IS stock solution, such as incorrect concentration, degradation, or errors in the spiking volume. It is also crucial to ensure there is no mass spectrometric cross-talk, where the analyte signal contributes to the IS signal.[6]
Q5: What key physicochemical properties of Acetazolamide should I keep in mind for method development?
A5: Understanding the properties of Acetazolamide is fundamental to designing a robust extraction protocol.
| Property | Value | Implication for Extraction |
| Molecular Weight | ~222.25 g/mol | Standard molecular weight for a small molecule drug.[13] |
| pKa | 7.2 | As a weak acid, its solubility is highly pH-dependent.[8][9] |
| LogP | -0.26 | This indicates it is a relatively polar compound, favoring more polar organic solvents for LLE or reversed-phase SPE.[13] |
| Water Solubility | Slightly soluble | Its solubility is limited in neutral water but increases significantly at higher pH.[8][9] |
| Chemical Stability | Stable in suspensions for at least 90 days, particularly at a pH of around 4.[14][15] | The compound is generally stable under typical laboratory conditions. |
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor recovery issues.
Symptom: Low and/or Inconsistent Recovery of BOTH Acetazolamide and this compound
This suggests a fundamental flaw in the sample preparation workflow.
| Possible Cause | Recommended Action |
| 1. Suboptimal pH | Verify and Adjust pH: For LLE, ensure the sample pH is acidic (e.g., 4.5-5.0) before adding the organic solvent.[10][11] For SPE, pre-treat the sample by adding an acid buffer (e.g., 5% formic acid) before loading.[5] |
| 2. Inappropriate Extraction Solvent or Sorbent | Re-evaluate Extraction Chemistry: • LLE: Acetazolamide has been successfully extracted with ethyl acetate.[10][11][12] If recovery is low, consider a more polar solvent or a mixture. • SPE: C18 cartridges have shown good performance.[5][16] Ensure the sorbent is appropriate for a polar compound and that the wash steps are not prematurely eluting the analyte (e.g., avoid high percentages of organic solvent in the wash buffer). |
| 3. Analyte Adsorption to Surfaces | Minimize Non-specific Binding: Use low-binding polypropylene tubes and pipette tips. Ensure the reconstitution solvent is strong enough to fully redissolve the dried extract; a mixture of methanol and water is often effective.[5] |
| 4. Incomplete Elution from SPE Cartridge | Optimize Elution Step: Increase the volume or strength of the elution solvent. Methanol is an effective eluent.[5][16] Ensure the solvent has sufficient contact time with the sorbent. |
| 5. Errors during Evaporation/Reconstitution | Standardize Post-Extraction Steps: Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[5] Ensure the dried extract is fully redissolved by vortexing thoroughly after adding the reconstitution solvent. |
Experimental Protocols & Data
Below are detailed protocols for common extraction methods and a summary of reported recovery data.
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
(Adapted from Narapusetti, et al., 2015)[5]
-
Sample Preparation: To a 100 µL aliquot of human plasma, add 20 µL of the this compound internal standard working solution.
-
Acidification: Add 100 µL of 5% formic acid buffer. Vortex for 10 seconds.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 30 mg/1 mL) by passing 1.0 mL of methanol, followed by 1.0 mL of water. Do not let the cartridge dry out.
-
Sample Loading: Load the entire pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 10% methanol in water.
-
Elution: Elute the analyte and internal standard with 1.0 mL of methanol into a clean collection tube.
-
Dry-Down: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 500 µL of the mobile phase. Vortex thoroughly.
-
Analysis: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) from Human Plasma
(Adapted from Shah, et al., 1979)[10]
-
Sample Preparation: To a 1.0 mL aliquot of human plasma in a glass tube, add the internal standard.
-
Buffering: Add a suitable volume of buffer (e.g., acetate buffer) to adjust the sample pH to 4.8.
-
Extraction: Add 5 mL of ethyl acetate. Cap and vortex vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge at ~2000 x g for 10 minutes to separate the layers.
-
Solvent Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat Extraction (Optional but Recommended): Repeat steps 3-5 with a fresh aliquot of ethyl acetate and combine the organic layers to maximize recovery.
-
Dry-Down: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known, small volume of mobile phase. Vortex thoroughly.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Quantitative Recovery Data
The following table summarizes reported recovery efficiencies for different extraction methods.
| Extraction Method | Matrix | Analyte | Internal Standard | Mean Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Human Plasma | Acetazolamide | Acetazolamide d3 | 79.4% | [5] |
| 77.1% | [5] | ||||
| Liquid-Liquid Extraction (LLE) | Human Plasma | Acetazolamide | Chlorothiazide | >90% | [10] |
Visualized Workflows
Troubleshooting Logic for Low Recovery
Caption: Troubleshooting workflow for low recovery.
Experimental Workflow: Solid-Phase Extraction (SPE)
Caption: Solid-Phase Extraction (SPE) workflow.
Experimental Workflow: Liquid-Liquid Extraction (LLE)
Caption: Liquid-Liquid Extraction (LLE) workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. eijppr.com [eijppr.com]
- 4. myadlm.org [myadlm.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. justification of lower recovery - Chromatography Forum [chromforum.org]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. Acetazolamide (PIM 005) [inchem.org]
- 10. Quantitation of acetazolamide in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of acetazolamide in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of acetazolamide in biological fluids by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acetazolamide | CAS#:59-66-5 | Chemsrc [chemsrc.com]
- 14. Stability of Extemporaneously Prepared Acetazolamide Oral Suspensions at Two Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability of Extemporaneously Prepared Acetazolamide Oral Suspensions at Two Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solid-phase extraction of acetazolamide from biological fluids and subsequent analysis by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating lot-to-lot variability of Acetazolamide-13C2,d3 internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the lot-to-lot variability of Acetazolamide-13C2,d3 internal standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Acetazolamide, a carbonic anhydrase inhibitor. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1] Because it has a chemical structure nearly identical to the analyte (Acetazolamide), it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer.[2] This allows it to compensate for variability in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of the analyte.[2][3]
Q2: What are the potential sources of lot-to-lot variability in this compound?
Lot-to-lot variability in a stable isotope-labeled internal standard like this compound can arise from several factors:
-
Isotopic Purity: The percentage of the compound that is correctly labeled with the stable isotopes. Lower isotopic purity means a higher presence of unlabeled Acetazolamide, which can interfere with the analyte quantification.[4][5]
-
Chemical Purity: The presence of other chemical impurities besides the unlabeled analyte.
-
Presence of Unlabeled Acetazolamide: This is a critical factor. A significant amount of unlabeled analyte in the internal standard can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).
-
Stability: Degradation of the internal standard over time or due to improper storage can lead to decreased response and variability.
Q3: What are the regulatory guidelines regarding internal standard variability?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) have published guidance on the evaluation of internal standard responses in chromatographic bioanalysis.[6][7] While there isn't a universal acceptance criterion for IS variability, the guidance emphasizes the importance of monitoring the IS response and investigating any significant deviations.[8] The root cause of the variability and its impact on the accuracy of the data should be thoroughly investigated.[8]
Q4: How often should I qualify a new lot of this compound?
It is essential to qualify each new lot of this compound before using it in regulated bioanalytical studies. This ensures that the new lot performs comparably to the previous, validated lot and will not compromise the integrity of the study data. A lot-to-lot comparison should be performed to verify that the data from the new lot correlates with the old one.[9]
Troubleshooting Guide
This guide addresses common issues encountered due to lot-to-lot variability of the this compound internal standard.
| Observed Issue | Potential Cause (Lot-to-Lot Variability Related) | Troubleshooting Steps |
| Increased analyte response in blank samples (high LLOQ) | High percentage of unlabeled Acetazolamide in the new lot of internal standard. | 1. Review the Certificate of Analysis (CoA) for the new lot and compare the isotopic purity and percentage of unlabeled analyte with the previous lot. 2. Perform an experiment to assess the contribution of the IS to the analyte signal (see Experimental Protocol section). 3. If the contribution is significant, consider using a higher purity lot or adjusting the IS concentration. |
| Shift in internal standard retention time | "Deuterium isotope effect" differing between lots due to variations in the labeling position or number of deuterium atoms.[10] | 1. Compare the chromatographic performance of the new and old lots side-by-side. 2. Ensure that the retention time shift does not lead to co-elution with interfering matrix components. 3. If the shift is significant and impacts the assay, the chromatographic method may need to be re-optimized and re-validated. |
| Overall decrease in internal standard response | Lower concentration or degradation of the internal standard in the new lot. | 1. Verify the concentration of the new lot of internal standard solution. 2. Prepare fresh stock and working solutions from the new lot and re-analyze. 3. Review the storage conditions of the new lot to ensure they comply with the manufacturer's recommendations. |
| Inconsistent internal standard response across a run | Poor solubility or stability of the new lot in the chosen solvent. | 1. Check the solubility of the new lot in the working solution solvent. 2. Evaluate the short-term and long-term stability of the new lot in the prepared solutions. 3. Consider using a different solvent for the working solution if solubility or stability issues are confirmed. |
Data Presentation
Table 1: Example Certificate of Analysis Data for Two Lots of Acetazolamide-d3
| Parameter | Lot A | Lot B | Acceptance Criteria |
| Chemical Purity (by HPLC) | 99.8% | 99.5% | > 98% |
| Isotopic Purity | 99.5% (d3) | 98.7% (d3) | > 98% |
| Unlabeled Acetazolamide (d0) | 0.1% | 0.5% | < 1% |
| Appearance | White to off-white solid | Conforms | Conforms to specification |
Note: This is example data based on a publicly available Certificate of Analysis for Acetazolamide-d3 and may not represent all commercial products.[11]
Table 2: Acceptance Criteria for Internal Standard Contribution
| Parameter | Acceptance Criteria | Reference |
| IS contribution to the analyte signal at LLOQ | The response of the analyte in a blank sample spiked with the IS should be ≤ 20% of the analyte response at the LLOQ. | General bioanalytical guidance |
| Analyte contribution to the IS signal | The response of the IS in a blank sample spiked with the analyte at the upper limit of quantification (ULOQ) should be ≤ 5% of the IS response. | General bioanalytical guidance |
Experimental Protocols
Protocol 1: Qualification of a New Lot of this compound Internal Standard
Objective: To ensure the new lot of this compound performs comparably to the previously qualified lot.
Methodology:
-
Prepare Stock and Working Solutions: Prepare stock and working solutions of both the new and old lots of the internal standard at the same concentration used in the validated bioanalytical method.
-
Prepare Quality Control (QC) Samples: Prepare low, medium, and high concentration QC samples using the validated method.
-
Lot Comparison Run:
-
Analyze a set of calibration standards and QC samples prepared with the old lot of the internal standard.
-
In the same analytical run, analyze a set of calibration standards and QC samples prepared with the new lot of the internal standard.
-
-
Data Analysis and Acceptance Criteria:
-
Calibration Curve Comparison: The slope and intercept of the calibration curves from both lots should be within ±15% of each other.
-
QC Sample Accuracy: The mean accuracy of the QC samples prepared with the new lot should be within ±15% of the nominal concentration when calculated against the calibration curve prepared with the new lot.
-
Lot-to-Lot QC Comparison: The mean concentration of the QC samples analyzed with the new lot should be within ±15% of the mean concentration of the same QC samples analyzed with the old lot.
-
Protocol 2: Assessment of Unlabeled Analyte Contribution
Objective: To determine the contribution of the unlabeled Acetazolamide present in the this compound internal standard to the analyte signal.
Methodology:
-
Prepare Samples:
-
Blank + IS: Prepare a set of blank matrix samples (n=6) spiked only with the working solution of the new lot of this compound internal standard.
-
LLOQ Sample: Prepare a set of LLOQ samples according to the validated method.
-
-
Analysis: Analyze the prepared samples using the validated LC-MS/MS method.
-
Data Analysis and Acceptance Criteria:
-
Calculate the mean peak area of the analyte (Acetazolamide) in the "Blank + IS" samples.
-
Calculate the mean peak area of the analyte in the LLOQ samples.
-
The mean analyte peak area in the "Blank + IS" samples should be less than or equal to 20% of the mean analyte peak area in the LLOQ samples.
-
Visualizations
Caption: Workflow for qualifying a new lot of internal standard.
Caption: Troubleshooting decision tree for internal standard variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. m.youtube.com [m.youtube.com]
- 6. fda.gov [fda.gov]
- 7. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.chop.edu [research.chop.edu]
- 10. waters.com [waters.com]
- 11. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
Technical Support Center: Managing Acetazolamide in the Ion Source
Welcome to the technical support center for the analysis of Acetazolamide using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage common issues encountered during experimental analysis, with a focus on adduct formation in the ion source.
Frequently Asked Questions (FAQs)
Q1: What are the primary ions observed for Acetazolamide in ESI-MS?
A1: In positive electrospray ionization mode (ESI+), Acetazolamide is most commonly observed as the protonated molecule, [M+H]⁺, at an m/z of 223.1.[1] In negative electrospray ionization mode (ESI-), it is typically observed as the deprotonated molecule, [M-H]⁻, at an m/z of 220.9.[2][3] The choice of ionization mode will depend on the specific analytical goals and sample matrix.
Q2: What are adducts and why are they a concern in Acetazolamide analysis?
A2: Adducts are ions formed when an analyte molecule associates with other ions present in the mobile phase or from contaminants.[4] Common adducts in positive ion mode include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺) adducts. While these can sometimes be used for analysis, their formation can be problematic for several reasons:
-
Signal Dilution: The analyte signal is split between the primary ion and one or more adducts, potentially reducing the signal intensity of the target ion and impacting sensitivity.
-
Quantitative Inaccuracy: Inconsistent or variable adduct formation between samples and standards can lead to inaccurate quantification.[5]
-
Complex Spectra: The presence of multiple adducts can complicate data interpretation.
Q3: What are the likely sources of adduct-forming ions?
A3: The primary sources of ions that form adducts include:
-
Mobile Phase Additives: Buffers and salts like sodium acetate or ammonium formate are common sources.[6]
-
Glassware: Sodium and potassium ions can leach from glass containers, especially with aqueous mobile phases.[4]
-
Sample Matrix: Biological samples can have high endogenous concentrations of salts.
-
Contaminants: Impurities in solvents or reagents can introduce adduct-forming ions.
Q4: What is in-source fragmentation and how can it affect Acetazolamide analysis?
A4: In-source fragmentation is the breakdown of an analyte within the ion source before mass analysis.[7][8] This can be intentionally induced to generate fragment ions for structural confirmation or can occur unintentionally, leading to a decrease in the abundance of the precursor ion and potentially interfering with quantification. For Acetazolamide, a common in-source fragment in positive mode corresponds to the loss of the acetamido group. Careful optimization of ion source parameters is necessary to control this process.
Troubleshooting Guides
Issue 1: Low sensitivity or no signal for the expected Acetazolamide ion.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Ionization Mode | Analyze the sample in both positive and negative ESI modes. Acetazolamide can be detected in both. | Determine which mode provides a better signal-to-noise ratio for your specific conditions. |
| Incorrect Mass Monitoring | Verify that the mass spectrometer is set to monitor the correct m/z for the expected ion ([M+H]⁺ at 223.1 or [M-H]⁻ at 220.9). | The correct ion will be detected if present. |
| Signal is split into multiple adducts | Analyze the full scan mass spectrum to identify the presence of other adducts (e.g., [M+Na]⁺ at m/z 245.1, [M+K]⁺ at m/z 261.1, or [M+NH₄]⁺ at m/z 240.1). | Identification of adducts will confirm that the signal is being diluted. Proceed to the troubleshooting guide for managing adduct formation. |
| In-source Fragmentation | Reduce the cone/nozzle/fragmentor voltage in the ion source settings. | An increase in the intensity of the precursor ion ([M+H]⁺ or [M-H]⁻) and a decrease in fragment ions should be observed. |
| Matrix Effects | Prepare samples in a cleaner matrix or improve the sample clean-up procedure. Dilute the sample to reduce the concentration of interfering matrix components. | Improved signal intensity for the analyte. |
Issue 2: High abundance of sodium ([M+Na]⁺) or other adducts.
| Mobile Phase Modification | Protocol | Expected Outcome |
| Increase Proton Availability | Add a small amount of a volatile acid, such as 0.1% formic acid, to the mobile phase. | This will promote the formation of the protonated molecule [M+H]⁺ and suppress the formation of sodium and other metal adducts. |
| Introduce a Competing Cation | Add a volatile ammonium salt, such as 5-10 mM ammonium formate or ammonium acetate, to the mobile phase. | The excess ammonium ions will compete with sodium ions for adduction to the analyte, favoring the formation of the [M+NH₄]⁺ adduct, which can be more easily managed or sometimes used for quantification. |
| Chelating Agents (Advanced) | In complex matrices, the addition of a small amount of a chelating agent like EDTA can help to sequester metal ions, though this may impact chromatography. | Reduction in metal adduct formation. |
| Solvent and Hardware Considerations | Use high-purity, LC-MS grade solvents and plastic containers for mobile phases to minimize sodium contamination from glassware. | Reduced background levels of sodium ions, leading to less adduct formation. |
Experimental Protocols
Protocol 1: Analysis of Acetazolamide using Positive ESI Mode to Favor [M+H]⁺
-
Sample Preparation:
-
Prepare Acetazolamide standards and samples in a diluent of 50:50 acetonitrile:water.
-
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to elute Acetazolamide (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions (Positive ESI):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20 V (can be optimized to minimize fragmentation).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/Hr.
-
Scan Range: m/z 100-300 for full scan analysis or monitor the transition m/z 223.1 → 181.0 for MRM.[1]
-
Protocol 2: Analysis of Acetazolamide using Negative ESI Mode to Favor [M-H]⁻
-
Sample Preparation:
-
Prepare Acetazolamide standards and samples in a diluent of 50:50 acetonitrile:water.
-
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to elute Acetazolamide.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
-
MS Conditions (Negative ESI):
-
Capillary Voltage: -3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 650 L/Hr.
-
Scan Range: m/z 100-300 for full scan analysis or monitor the transition m/z 220.9 → 83.3 for MRM.[2]
-
Data Presentation
The following tables illustrate how to present quantitative data when evaluating the effectiveness of different mobile phase additives on managing adduct formation. The data presented here is for illustrative purposes to demonstrate the expected trends.
Table 1: Effect of Mobile Phase Additives on Acetazolamide Ion Formation (Positive ESI)
| Mobile Phase Composition | [M+H]⁺ Relative Abundance (%) | [M+Na]⁺ Relative Abundance (%) | [M+NH₄]⁺ Relative Abundance (%) |
| 50:50 ACN:H₂O | 40 | 55 | 5 |
| 50:50 ACN:H₂O + 0.1% Formic Acid | 90 | 8 | 2 |
| 50:50 ACN:H₂O + 10mM Ammonium Formate | 25 | 15 | 60 |
| 50:50 ACN:H₂O + 0.1% Formic Acid + 10mM Ammonium Formate | 75 | 5 | 20 |
Table 2: Common Adducts of Acetazolamide in Positive ESI Mode
| Adduct Ion | Formula | Monoisotopic Mass (Da) | Observed m/z |
| Protonated | [C₄H₆N₄O₃S₂ + H]⁺ | 223.0016 | 223.1 |
| Sodium | [C₄H₆N₄O₃S₂ + Na]⁺ | 244.9835 | 245.1 |
| Ammonium | [C₄H₆N₄O₃S₂ + NH₄]⁺ | 240.0281 | 240.1 |
| Potassium | [C₄H₆N₄O₃S₂ + K]⁺ | 260.9575 | 261.1 |
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Development and validation of a simple and reliable LC-MS/MS method for the determination of acetazolamide, an effective carbonic anhydrase inhibitor, in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acdlabs.com [acdlabs.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Ensuring chromatographic co-elution of Acetazolamide and Acetazolamide-13C2,d3
This guide provides troubleshooting advice and answers to frequently asked questions concerning the chromatographic co-elution of Acetazolamide and its stable isotope-labeled internal standard, Acetazolamide-13C2,d3. Ensuring these two compounds elute together is critical for accurate quantification in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: Why is the co-elution of Acetazolamide and its isotopically labeled internal standard (this compound) so important?
A1: Co-elution is crucial for the accuracy and reliability of quantitative bioanalysis using LC-MS/MS. Stable isotope-labeled (SIL) internal standards are considered the gold standard because they have nearly identical physicochemical properties to the analyte.[1] When they co-elute, they experience the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.[2][3][4] This ensures that any variation affecting the analyte's signal will also affect the internal standard's signal in the same way, allowing for an accurate and precise concentration measurement. If they do not co-elute, they may be subjected to different degrees of matrix effects, compromising the validity of the results.[2][3]
Q2: What is the "isotope effect" and how can it prevent co-elution?
A2: The isotope effect, particularly the deuterium isotope effect, can cause a slight difference in retention time between an analyte and its deuterated internal standard.[2][3][5] This is because replacing hydrogen with deuterium (a heavier isotope) can alter the molecule's lipophilicity and interaction with the stationary phase.[2][3] While this compound contains both Carbon-13 and deuterium, the presence of deuterium is often the primary reason for chromatographic separation from the unlabeled analyte.[1][6] Carbon-13 labeling, in contrast, is less likely to cause significant retention time shifts.[6]
Q3: Can the internal standard itself interfere with the analyte's signal?
A3: Yes, even with perfect co-elution, it has been observed that analytes and their corresponding SIL internal standards can suppress each other's ionization, particularly when using Electrospray Ionization (ESI).[2][7] The extent of this suppression can be dependent on the concentration of both the analyte and the internal standard.[2][7] It is also critical to verify the isotopic purity of the SIL internal standard, as any unlabeled impurity can lead to artificially high analyte concentration readings.[2][3]
Troubleshooting Guide
This section addresses specific problems you may encounter while developing a method for Acetazolamide and its internal standard.
Q4: My Acetazolamide and this compound peaks are slightly separated. How can I make them co-elute?
A4: A small separation is likely due to the deuterium isotope effect.[1][5] Here are steps to resolve this:
-
Modify Mobile Phase Composition: Adjusting the organic-to-aqueous ratio can help. A slower, shallower gradient or a slight change in the isocratic mobile phase composition can reduce the separation.
-
Adjust Mobile Phase pH: The pH of the mobile phase can influence the ionization state of Acetazolamide and its interaction with the stationary phase. Experiment with minor pH adjustments (e.g., ± 0.2 units) around the established method's pH.[8][9]
-
Lower the Flow Rate: Reducing the flow rate increases the time the analytes spend interacting with the stationary phase, which can sometimes help merge closely eluting peaks.
-
Change Organic Modifier: If you are using acetonitrile, consider switching to methanol or a combination of the two. Different organic solvents can alter selectivity and potentially bring the peaks together.
Q5: The retention times for both my analyte and internal standard are drifting across a sample batch. What is the cause?
A5: Retention time drift can be caused by several factors. A systematic approach is best for diagnosis.[10][11]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. Insufficient equilibration is a common cause of retention time instability at the beginning of a run.
-
Mobile Phase Issues: Check if the mobile phase composition is changing over time. This can happen if solvents are not mixed well or if one component evaporates faster than another. Ensure buffers are fully dissolved and the mobile phase is properly degassed.[11]
-
Column Temperature: Fluctuations in the column oven temperature will cause retention times to shift. A 1°C change can alter retention by 1-2%.[12] Verify that your column oven is maintaining a stable temperature.
-
Pump Performance: Inconsistent pump flow can lead to drifting retention times. Check for leaks, worn pump seals, or air bubbles in the pump head.[11][13]
Q6: I'm observing peak tailing for both Acetazolamide peaks. What should I do?
A6: Peak tailing can compromise peak integration and reduce sensitivity. Here are common causes and solutions:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica stationary phase can interact with basic functional groups on Acetazolamide, causing tailing.
-
Column Contamination or Void: Particulate matter can accumulate on the column inlet frit, or a void can form at the head of the column.[10][12]
-
Solution: First, try flushing the column with a strong solvent. If that fails, try reversing the column (if permitted by the manufacturer) and flushing again. If the problem persists, the column may need to be replaced.[10] Using a guard column can help extend the life of your analytical column.[12]
-
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving co-elution problems.
Caption: A workflow for troubleshooting co-elution issues.
Experimental Protocols & Data
Recommended Starting Method
The following protocol is a synthesis of common methods found in the literature for the analysis of Acetazolamide.[8][9][14] This should serve as a robust starting point for method development.
| Parameter | Recommended Condition | Notes |
| Column | C18 or C8 (e.g., 250 x 4.6 mm, 5 µm) | C18 is the most common choice for reversed-phase. |
| Mobile Phase | Acetonitrile and Water with Buffer | A common ratio is between 10:90 and 30:70 (ACN:Buffer).[8][9] |
| (e.g., 10mM Ammonium Acetate or Phosphate Buffer) | ||
| pH | 3.0 - 4.5 | Adjusting pH is key for peak shape and retention.[8][9][14] |
| Flow Rate | 0.8 - 1.2 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 - 40 °C | Maintaining a stable temperature is crucial for reproducibility. |
| Injection Vol. | 5 - 20 µL | Depends on sample concentration and instrument sensitivity. |
| Detection (UV) | ~265 nm | Acetazolamide has a strong absorbance at this wavelength.[9][14] |
Factors Affecting Separation
The diagram below illustrates the key parameters that can be adjusted to achieve co-elution.
Caption: Key experimental factors influencing chromatographic separation.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. waters.com [waters.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of acetazolamide in dosage forms by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 13. hplc.eu [hplc.eu]
- 14. ijnrd.org [ijnrd.org]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: Acetazolamide-13C2,d3 as a Case Study
For Researchers, Scientists, and Drug Development Professionals
The choice of an internal standard is a critical decision in the development and validation of robust bioanalytical methods. This guide provides an objective comparison of a bioanalytical method for Acetazolamide using a stable isotope-labeled internal standard (SIL-IS), specifically Acetazolamide-¹³C₂,d₃ (represented by its close analog Acetazolamide-d3), against a method employing a structurally similar internal standard, Sulfadiazine. This comparison is framed within the context of regulatory expectations for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative bioanalysis by mass spectrometry.[1][2][3] Their physicochemical properties are nearly identical to the analyte of interest, leading to similar behavior during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for variability in extraction recovery and matrix effects, ultimately enhancing the accuracy and precision of the method.[1][2][4]
An Alternative Approach: Structural Analog Internal Standards
When a stable isotope-labeled analog is unavailable or cost-prohibitive, a structural analog can be a viable alternative.[2][4] A suitable structural analog should mimic the chemical properties of the analyte as closely as possible to ensure it behaves similarly during the analytical process. However, even minor structural differences can lead to variations in extraction efficiency, chromatographic retention, and ionization response, potentially compromising the assay's performance.[2][4]
Head-to-Head Comparison: Acetazolamide-d3 vs. Sulfadiazine
The following tables summarize the validation parameters for two distinct LC-MS/MS methods for the quantification of Acetazolamide in plasma. Method 1 utilizes Acetazolamide-d3 as the internal standard, while Method 2 employs Sulfadiazine.
Table 1: Method Validation Summary - Acetazolamide with Acetazolamide-d3 Internal Standard
| Validation Parameter | Result | Acceptance Criteria (FDA/EMA) |
| Linearity (ng/mL) | 50.3–12046 | Correlation coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | 0.9984–0.9992 | - |
| Intra-day Precision (%CV) | ||
| LLOQ QC (50.3 ng/mL) | 4.56 | ≤ 20% |
| LQC (151 ng/mL) | 2.89 | ≤ 15% |
| MQC (6023 ng/mL) | 1.29 | ≤ 15% |
| HQC (9637 ng/mL) | 1.87 | ≤ 15% |
| Inter-day Precision (%CV) | ||
| LLOQ QC (50.3 ng/mL) | 5.32 | ≤ 20% |
| LQC (151 ng/mL) | 3.15 | ≤ 15% |
| MQC (6023 ng/mL) | 2.01 | ≤ 15% |
| HQC (9637 ng/mL) | 2.43 | ≤ 15% |
| Intra-day Accuracy (%) | ||
| LLOQ QC (50.3 ng/mL) | 95.4 | 80-120% |
| LQC (151 ng/mL) | 98.7 | 85-115% |
| MQC (6023 ng/mL) | 101.2 | 85-115% |
| HQC (9637 ng/mL) | 99.1 | 85-115% |
| Inter-day Accuracy (%) | ||
| LLOQ QC (50.3 ng/mL) | 97.8 | 80-120% |
| LQC (151 ng/mL) | 101.3 | 85-115% |
| MQC (6023 ng/mL) | 102.5 | 85-115% |
| HQC (9637 ng/mL) | 100.5 | 85-115% |
| Recovery (%) | ||
| Acetazolamide | 79.4 ± 3.04 | Consistent and reproducible |
| Acetazolamide-d3 (IS) | 77.1 | Consistent and reproducible |
Data sourced from Narapusetti, A., et al. (2015). LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application. Journal of Young Pharmacists, 7(4s), 438-445.[5][6]
Table 2: Method Validation Summary - Acetazolamide with Sulfadiazine Internal Standard
| Validation Parameter | Result | Acceptance Criteria (FDA/EMA) |
| Linearity (µg/mL) | 0.20–50 | Correlation coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | > 0.99 | - |
| Intra-day Precision (%CV) | ||
| 0.4 µg/mL | 5.8 | ≤ 15% |
| 4 µg/mL | 3.2 | ≤ 15% |
| 40 µg/mL | 2.5 | ≤ 15% |
| Inter-day Precision (%CV) | ||
| 0.4 µg/mL | 7.2 | ≤ 15% |
| 4 µg/mL | 4.1 | ≤ 15% |
| 40 µg/mL | 3.3 | ≤ 15% |
| Accuracy (RE %) | ||
| 0.4 µg/mL | -4.5 to 5.2 | ± 15% |
| 4 µg/mL | -2.1 to 3.8 | ± 15% |
| 40 µg/mL | -1.9 to 2.7 | ± 15% |
| Recovery (%) | ||
| Acetazolamide | > 85% | Consistent and reproducible |
| Sulfadiazine (IS) | > 83% | Consistent and reproducible |
Data sourced from Li, W., et al. (2014). Development and validation of a simple and reliable LC-MS/MS method for the determination of acetazolamide, an effective carbonic anhydrase inhibitor, in plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 967, 139-144.[7][8]
Experimental Protocols
Method 1: Acetazolamide with Acetazolamide-d3 Internal Standard
-
Sample Preparation: Solid Phase Extraction (SPE) was employed to extract Acetazolamide and the internal standard from human plasma.[5]
-
Chromatography: A C18 column was used with an isocratic mobile phase consisting of 0.1% formic acid and acetonitrile (30:70, v/v) at a flow rate of 0.80 mL/min.[5]
-
Detection: Mass spectrometric detection was performed using an API-4000 triple-quadrupole instrument in the multiple reaction monitoring (MRM) mode.[5]
Method 2: Acetazolamide with Sulfadiazine Internal Standard
-
Sample Preparation: Protein precipitation with acetonitrile was used to extract the analyte and internal standard from beagle plasma.[7]
-
Chromatography: A SHIMADZU VP-ODS C18 column was used with a rapid gradient elution of acetonitrile and water.[7]
-
Detection: An API 4000 triple-quadrupole mass spectrometer with electrospray ionization in negative ion mode was used for detection.[7] The MRM transitions were m/z 220.9→83.3 for Acetazolamide and m/z 248.9→185.0 for Sulfadiazine.[7]
Visualizing the Workflow
The following diagram illustrates a typical bioanalytical method validation workflow, from sample preparation to data analysis.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. scispace.com [scispace.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. [PDF] LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application | Semantic Scholar [semanticscholar.org]
- 7. Development and validation of a simple and reliable LC-MS/MS method for the determination of acetazolamide, an effective carbonic anhydrase inhibitor, in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cross-validation of Acetazolamide assays between different laboratories
A Comprehensive Guide to the Cross-Validation of Acetazolamide Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various analytical methods for the quantification of Acetazolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and other conditions. A thorough understanding of the performance of different assay methodologies is crucial for the successful cross-validation of results between laboratories, ensuring data integrity and consistency in research and clinical settings. This document outlines the key performance characteristics of commonly employed assays, details their experimental protocols, and provides visual representations of analytical workflows and the drug's mechanism of action.
Comparative Performance of Acetazolamide Assays
The selection of an appropriate analytical method for Acetazolamide quantification depends on the specific requirements of the study, including desired sensitivity, sample matrix, and available instrumentation. The following tables summarize the performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry, based on data from various validation studies.
Table 1: Performance Characteristics of HPLC-UV Methods for Acetazolamide Quantification
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Linearity Range (µg/mL) | 4 - 25[1] | 6 - 18 | 12.0 - 240.0 |
| Accuracy (% Recovery) | 97.7 ± 0.07 to 101.12 ± 0.03% | 96.22 - 96.39% | Not Reported |
| Precision (%RSD) | < 2% (Intra- and Inter-day)[2] | Not Reported | < 2% |
| Limit of Detection (LOD) (µg/mL) | Not Reported | 0.023 | Not Reported |
| Limit of Quantification (LOQ) (µg/mL) | Not Reported | Not Reported | Not Reported |
| Retention Time (min) | 11.256[1] | 3.3[3] | 3.93 |
Table 2: Performance Characteristics of LC-MS/MS Methods for Acetazolamide Quantification
| Parameter | Laboratory 1 | Laboratory 2 |
| Linearity Range (ng/mL) | 50.3 - 12046[4] | 0.20 - 50 µg/mL |
| Accuracy (% Bias) | Within ± 15% of nominal | Small intra- and inter-day variations |
| Precision (%CV) | < 15% (Intra- and Inter-day)[4] | Small intra- and inter-day variations |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 50.3[4] | 200 |
| Recovery (%) | 79.4 ± 3.04[4] | High absolute recovery |
Table 3: Performance Characteristics of UV-Visible Spectrophotometry Methods for Acetazolamide Quantification
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Linearity Range (µg/mL) | 5 - 30 | 5 - 70[5] | 2 - 10 |
| Accuracy (% Recovery) | 100.93 - 101.63[6] | Not Reported | 102.55 - 103.35%[7] |
| Precision (%RSD) | < 2%[6] | Not Reported | Not Reported |
| Limit of Detection (LOD) (µg/mL) | 1.28 (AUC), 1.34 (Derivative) | 0.98[5] | 123.64 |
| Limit of Quantification (LOQ) (µg/mL) | 3.89 (AUC), 4.06 (Derivative) | 2.96[5] | 374.66 |
| λmax (nm) | 263 | 308 (as complex)[5] | 265[7] |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing results across different laboratories. The following sections provide an overview of the experimental protocols for the key analytical methods discussed.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for the quantification of Acetazolamide in pharmaceutical dosage forms.
1. Sample Preparation:
-
Tablets: A specific number of tablets are weighed and finely powdered. A portion of the powder equivalent to a known amount of Acetazolamide is accurately weighed and transferred to a volumetric flask. The drug is dissolved in a suitable solvent, often a mixture of the mobile phase components, and sonicated to ensure complete dissolution. The solution is then diluted to the final volume with the solvent and filtered through a 0.45 µm membrane filter before injection into the HPLC system.[6]
-
Bulk Drug: A precise amount of the Acetazolamide bulk drug is weighed and dissolved in the mobile phase to prepare a stock solution of known concentration.[7]
2. Chromatographic Conditions:
-
Column: A C18 column is commonly used.[1]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The exact ratio can vary to optimize the separation.[1]
-
Flow Rate: A constant flow rate, usually around 1 mL/min, is maintained.[7][8]
-
Injection Volume: A fixed volume of the sample, typically 20 µL, is injected.[7][8]
-
Detection: The UV detector is set to a wavelength where Acetazolamide shows maximum absorbance, which is generally around 265 nm.[3][7]
3. Data Analysis:
-
A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the standard solutions. The concentration of Acetazolamide in the samples is then determined from this calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of Acetazolamide in biological matrices such as plasma.[4]
1. Sample Preparation (Plasma):
-
Protein Precipitation: A simple and rapid method where a precipitating agent, such as acetonitrile, is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected.
-
Solid-Phase Extraction (SPE): This technique provides a cleaner extract. The plasma sample is loaded onto an SPE cartridge, which retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a suitable solvent.[4]
-
An internal standard is added to the samples before extraction to correct for variations in extraction efficiency and instrument response.[4]
2. LC-MS/MS Conditions:
-
Chromatography: A C18 column is often used for separation. The mobile phase typically consists of an aqueous component with a modifier like formic acid and an organic solvent such as acetonitrile, run in either isocratic or gradient mode.[4]
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Acetazolamide and the internal standard are monitored to ensure high selectivity and sensitivity.[9]
3. Data Analysis:
-
The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration to generate a calibration curve. This ratio is used to calculate the concentration of Acetazolamide in the unknown samples.
UV-Visible Spectrophotometry
This is a simpler and more cost-effective method suitable for the analysis of Acetazolamide in bulk and pharmaceutical formulations.
1. Sample Preparation:
-
A standard stock solution of Acetazolamide is prepared by accurately weighing the drug and dissolving it in a suitable solvent like methanol or a mixture of ethanol and distilled water.[7]
-
For tablet analysis, a procedure similar to that for HPLC-UV is followed to obtain a clear solution of the drug.[6]
2. Measurement:
-
The absorbance of the standard solutions and sample solutions is measured at the wavelength of maximum absorbance (λmax) against a solvent blank.[6]
-
Some methods involve the formation of a colored complex to enhance sensitivity and shift the measurement to a different wavelength.[5]
3. Data Analysis:
-
A calibration curve is prepared by plotting the absorbance values of the standard solutions against their concentrations. The concentration of Acetazolamide in the sample is then determined using the regression equation of the calibration curve.[10]
Visualizing Analytical Processes and Mechanisms
Diagrams are provided below to illustrate the cross-validation workflow, the signaling pathway of Acetazolamide, and a comparison of the analytical methods.
Caption: Inter-laboratory cross-validation workflow.
Caption: Acetazolamide's mechanism of action.
Caption: Comparison of analytical methods.
References
- 1. ijnrd.org [ijnrd.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Validated Stability indicating Spectrophotometric Method for the Determination of Acetazolamide in Dosage Forms through Complex Formation with Palladium (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjpsonline.com [wjpsonline.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. ajpaonline.com [ajpaonline.com]
- 9. Development and validation of a simple and reliable LC-MS/MS method for the determination of acetazolamide, an effective carbonic anhydrase inhibitor, in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
A Head-to-Head Battle of Internal Standards: Acetazolamide-13C2,d3 vs. Deuterium-Labeled Analogs in Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison between a mixed isotope-labeled internal standard, Acetazolamide-13C2,d3, and traditional deuterium-labeled standards for the quantification of the carbonic anhydrase inhibitor, Acetazolamide.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard. They are chemically identical to the analyte, ensuring they co-elute and experience similar ionization effects, thereby correcting for variability during sample preparation and analysis. However, not all SIL-IS are created equal. This guide delves into the nuanced yet critical differences between standards incorporating both carbon-13 (¹³C) and deuterium (d) and those labeled solely with deuterium.
While direct comparative performance data for this compound is not extensively published, this guide synthesizes data from studies utilizing deuterium-labeled Acetazolamide (Acetazolamide-d3) and established principles from numerous comparative studies on ¹³C versus deuterium labeling to provide a robust performance expectation.
Quantitative Performance Comparison
The ideal internal standard should perfectly mimic the analyte's behavior throughout the analytical process, leading to high precision and accuracy. The primary advantage of incorporating ¹³C atoms is to mitigate the known drawbacks of deuterium labeling.
| Performance Metric | Deuterium-Labeled IS (e.g., Acetazolamide-d3) | Mixed Isotope-Labeled IS (this compound) (Expected) | Rationale for Expected Performance |
| Linearity (Correlation Coefficient, r²) | >0.99[1] | >0.99 | Both are expected to perform excellently in terms of linearity. |
| Intra-day Precision (%CV) | 1.56% - 3.84%[1] | < 3% | The mixed label is expected to provide slightly better or equivalent precision. |
| Inter-day Precision (%CV) | 2.51% - 4.21%[1] | < 4% | Similar to intra-day precision, the mixed label should yield highly reproducible results. |
| Accuracy (% Bias) | 97.6% - 102.3%[1] | 98% - 102% | High accuracy is anticipated due to the nature of stable isotope labeling. |
| Chromatographic Co-elution | Potential for slight retention time shifts (isotope effect)[2][3]. | Closer co-elution with the analyte. | The inclusion of ¹³C, with a smaller relative mass difference to ¹²C, minimizes the isotope effect that can cause separation from the native analyte, a known issue with deuterium labeling[2][4]. |
| Matrix Effect Compensation | Generally effective, but can be compromised by chromatographic shifts[5][6]. Differences in ion suppression of up to 26% have been observed between an analyte and its deuterated standard when they do not co-elute perfectly. | Superior. | By ensuring near-perfect co-elution, the mixed-isotope standard experiences the exact same matrix effects as the analyte, leading to more reliable correction[7]. |
| Isotopic Stability | Risk of back-exchange (D for H) in certain positions and solvents, which can compromise quantification[8][9]. | Higher. | ¹³C labels are not susceptible to chemical exchange[9][10]. The deuterium in this compound is on a methyl group, which is generally stable, but the ¹³C backbone provides an additional layer of stability. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for the LC-MS/MS analysis of Acetazolamide using a deuterium-labeled internal standard. The protocol for this compound would be virtually identical, with adjustments made for the mass transitions.
LC-MS/MS Method for Acetazolamide Quantification using Acetazolamide-d3 Internal Standard[1]
-
Sample Preparation:
-
To 100 µL of human plasma, add the internal standard (Acetazolamide-d3).
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
Evaporate the eluent and reconstitute the residue in the mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 analytical column.
-
Mobile Phase: Isocratic elution with 0.1% formic acid in water and acetonitrile (30:70, v/v).
-
Flow Rate: 0.80 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
-
Acetazolamide: m/z 223.0 → 108.0
-
Acetazolamide-d3: m/z 226.0 → 111.0
-
-
Visualizing the Concepts
To better illustrate the underlying principles and processes, the following diagrams are provided.
Caption: Workflow comparing the chromatographic behavior of different internal standards.
The above diagram illustrates how the subtle difference in labeling can lead to significant variations in analytical performance. The deuterium-labeled standard has a higher potential for a chromatographic shift, which can compromise the accuracy of matrix effect correction. The mixed-label standard, by virtue of its ¹³C content, is expected to co-elute more closely with the native analyte, ensuring more reliable quantification.
Acetazolamide's Mechanism of Action
Acetazolamide functions by inhibiting the carbonic anhydrase enzyme. This action has several physiological effects, making it a versatile therapeutic agent for conditions like glaucoma, epilepsy, and altitude sickness.[3][9]
Caption: Mechanism of action of Acetazolamide via carbonic anhydrase inhibition.
This diagram shows how Acetazolamide's inhibition of carbonic anhydrase leads to downstream physiological effects in different tissues, which are the basis for its therapeutic applications.
Conclusion
While deuterium-labeled internal standards like Acetazolamide-d3 provide acceptable performance for many applications, the pursuit of the highest data quality warrants consideration of superior alternatives. A mixed isotope-labeled standard such as This compound is theoretically and practically superior due to the inclusion of ¹³C. This minimizes the chromatographic isotope effect, ensures more reliable compensation for matrix effects, and offers greater isotopic stability. For researchers and drug developers engaged in regulated bioanalysis, pharmacokinetic studies, and other applications demanding the utmost confidence in analytical results, this compound represents a more robust and reliable choice over purely deuterium-labeled internal standards.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ukisotope.com [ukisotope.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. myadlm.org [myadlm.org]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. scispace.com [scispace.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. caymanchem.com [caymanchem.com]
Inter-laboratory comparison of Acetazolamide quantification results
A Comparative Guide to Acetazolamide Quantification Methodologies
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods used for Acetazolamide quantification as reported in the literature. These tables are intended to provide a comparative snapshot of the capabilities of each technique.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 |
| Matrix | Human Plasma | Human Blood Plasma | Pharmaceutical Formulations |
| Linearity Range | 1-30 µg/mL | 1-25 µg/mL[1] | 4-25 µg/mL[2] |
| Within-day Precision (CV%) | 2.0% (at 30 µg/mL) | 6.5% (at 10 µg/mL)[1] | Not Reported |
| Between-day Precision (CV%) | Not Reported | 7.1% (at 10 µg/mL)[1] | Not Reported |
| Accuracy/Recovery | >90% | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Not Reported | Not Reported |
| Internal Standard | Chlorothiazide | A structural analog of Acetazolamide | Not Reported |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
| Parameter | LC-MS/MS Method |
| Matrix | Human Plasma[3] |
| Linearity Range | 50.3–12046 ng/mL[3] |
| Precision | Meets US FDA guidelines[3] |
| Accuracy | Meets US FDA guidelines[3] |
| Limit of Quantification (LOQ) | 50.3 ng/mL[3] |
| Internal Standard | Acetazolamide d3[3] |
Table 3: UV-Spectrophotometry Method
| Parameter | UV-Spectrophotometry Method |
| Matrix | Pharmaceutical Formulations[4] |
| Linearity Range | 6-16 µg/mL[4] |
| Precision | Not specified, but described as "highly precise" |
| Accuracy/Recovery | 50%, 100%, and 150% levels studied[4] |
| Limit of Quantification (LOQ) | Not Reported |
| Solvent | Methanol[4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published studies and offer a starting point for laboratory implementation.
High-Performance Liquid Chromatography (HPLC) for Acetazolamide in Biological Fluids
This method is suitable for the determination of Acetazolamide in samples such as blood, plasma, aqueous humor, and vitreous humor.[1]
-
Sample Preparation:
-
To a 100 µL sample, add an aliquot of the internal standard solution.
-
Buffer the mixture to pH 4.5.
-
Extract with ethyl acetate.
-
Evaporate the extract to dryness.
-
Reconstitute the residue for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: Reverse-phase octadecylsilane (C18) column.
-
Detection Wavelength: 254 nm.[1]
-
Mobile Phase: Specific composition to be optimized based on the column and system. A common mobile phase for Acetazolamide analysis consists of a mixture of a phosphate buffer and an organic modifier like acetonitrile.[2]
-
-
Interferences: Theophylline and acetaminophen have been noted to interfere with this assay.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acetazolamide in Human Plasma
This is a highly sensitive and rapid method for quantifying Acetazolamide in human plasma.[3]
-
Sample Preparation:
-
Perform solid-phase extraction (SPE) on the plasma samples.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Internal Standard: Acetazolamide d3 is used as the internal standard.[3]
UV-Spectrophotometry for Acetazolamide in Pharmaceutical Formulations
A simple and economical method for the routine analysis of Acetazolamide in tablets.[4]
-
Preparation of Standard Solution:
-
Accurately weigh 100 mg of Acetazolamide and dissolve it in a 100 mL volumetric flask with methanol, sonicating for about 20 minutes to ensure complete dissolution. Make up the volume with methanol to get a concentration of 1000 µg/mL.
-
Dilute 10 mL of this stock solution to 100 mL with methanol to obtain a final standard concentration of 100 µg/mL.[4]
-
-
Preparation of Sample Solution:
-
Weigh and powder twenty tablets.
-
Prepare a sample solution with a concentration equivalent to the standard solution.
-
-
Measurement:
-
Measure the absorbance of the sample and standard solutions at 265 nm using methanol as a blank.[4]
-
Visualizations
The following diagrams illustrate the mechanism of action of Acetazolamide and a general experimental workflow for its quantification.
Caption: Mechanism of action of Acetazolamide.
Caption: General workflow for Acetazolamide quantification.
References
Navigating Bioanalytical Waters: A Comparison of Acetazolamide Quantification Methods
A deep dive into the accuracy and precision of analytical techniques is crucial for robust drug development. For researchers and scientists working with Acetazolamide, a carbonic anhydrase inhibitor, selecting the optimal bioanalytical method is paramount for generating reliable pharmacokinetic and bioequivalence data. This guide provides a comparative assessment of various methods, with a focus on the performance of those utilizing the stable isotope-labeled internal standard, Acetazolamide-13C2,d3, and its close analogue, Acetazolamide-d3.
The use of a stable isotope-labeled internal standard that co-elutes with the analyte is widely recognized as the gold standard in quantitative mass spectrometry. This approach effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to superior accuracy and precision. While methods employing other internal standards exist, they may not offer the same level of reliability.
Comparative Analysis of Method Performance
The following table summarizes the accuracy and precision data from various published methods for the quantification of Acetazolamide in biological matrices. The data highlights the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using Acetazolamide-d3 as an internal standard, alongside other methods for comparison.
| Analytical Method | Internal Standard | Analyte Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LC-MS/MS [1] | Acetazolamide-d3 | 50.3 (LLOQ) | 1.56 | 2.45 | 97.6 | 98.2 |
| 150 | 2.15 | 1.87 | 101.3 | 100.5 | ||
| 6000 | 1.29 | 1.54 | 99.8 | 100.2 | ||
| 9600 | 1.98 | 2.11 | 98.9 | 99.4 | ||
| LC-MS/MS [2] | Sulfadiazine | 0.20 (LLOQ) | < 15 | < 15 | Within ±15 | Within ±15 |
| 0.50 | < 15 | < 15 | Within ±15 | Within ±15 | ||
| 40.0 | < 15 | < 15 | Within ±15 | Within ±15 | ||
| HPLC [3] | Chlorothiazide | 1000 | 3.5 | - | - | - |
| 30000 | 2.0 | - | - | - |
LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation
The data clearly demonstrates that the LC-MS/MS method utilizing an isotope-labeled internal standard (Acetazolamide-d3) exhibits excellent precision and accuracy across a wide range of concentrations, well within the acceptance criteria set by regulatory agencies like the FDA and EMA.[1]
Experimental Workflow & Protocols
A robust and well-documented experimental protocol is the foundation of any reliable bioanalytical method. Below is a detailed workflow and the corresponding experimental protocol for the quantification of Acetazolamide in human plasma using an LC-MS/MS method with an isotope-labeled internal standard.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Development and validation of a simple and reliable LC-MS/MS method for the determination of acetazolamide, an effective carbonic anhydrase inhibitor, in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of acetazolamide in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Linearity and Range Determination for Acetazolamide Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the quantification of Acetazolamide, with a focus on linearity and range determination. The objective is to offer a comparative overview of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry to assist in selecting the most appropriate method for specific research and development needs.
Performance Comparison of Acetazolamide Assays
The selection of an analytical method for Acetazolamide quantification is critical and depends on factors such as the required sensitivity, the complexity of the sample matrix, and the desired concentration range. The following table summarizes the linearity and range of different validated methods for Acetazolamide analysis.
| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Human Plasma | 50.3 – 12046 ng/mL | 0.9984 – 0.9992 | [1] |
| LC-MS/MS | Beagle Dog Plasma | 0.20 – 50 µg/mL | >0.99 | [2][3] |
| HPLC | Bulk Drug and Formulations | 20 – 120 µg/mL | Not Specified | [4][5][6] |
| HPLC-UV | Oral Suspension | 25 – 150 µg/mL | 0.9997 (Oral Mix), 0.9995 (Oral Mix SF) | [7] |
| UV Spectrophotometry | Tablet Dosage Form | 5 – 30 µg/mL | 0.9991 | [8] |
| UV Spectrophotometry | Pure Form and Pharmaceutical Preparations | 5 – 70 µg/mL | Not Specified | [9] |
| UV Spectrophotometry | Tablet Dosage Form | 1 – 5 µg/mL | 0.995 |
Experimental Workflows and Signaling Pathways
A generalized workflow for determining the linearity and range of an analytical method for Acetazolamide is depicted below. This process is fundamental for method validation and ensures the reliability of the obtained quantitative data.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Development and validation of a simple and reliable LC-MS/MS method for the determination of acetazolamide, an effective carbonic anhydrase inhibitor, in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Validation of a stability-indicating HPLC-UV method for the quantification of acetazolamide in Oral-Mix and Oral-Mix SF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Validated Stability indicating Spectrophotometric Method for the Determination of Acetazolamide in Dosage Forms through Complex Formation with Palladium (II) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Protein Precipitation vs. Solid-Phase Extraction for Acetazolamide Analysis in Biological Matrices
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of bioanalysis, the accurate quantification of therapeutic agents in complex biological matrices is paramount. For a compound like Acetazolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and other conditions, robust and reliable analytical methods are crucial for pharmacokinetic and toxicokinetic studies. A critical step in these analytical workflows is sample preparation, which aims to remove interfering endogenous substances like proteins and phospholipids that can compromise the sensitivity and accuracy of downstream analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
This guide provides an objective comparison of two of the most common sample preparation techniques—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—for the analysis of Acetazolamide. We will delve into the experimental protocols, present comparative performance data, and visualize the workflows to assist researchers in selecting the most appropriate method for their specific analytical needs.
The Contenders: A Brief Overview
Protein Precipitation (PPT) is a straightforward and rapid method for removing proteins from biological samples. It involves the addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the sample.[1][2] This disrupts the hydration shell around the proteins, leading to their denaturation and precipitation out of the solution.[1] The precipitated proteins are then separated by centrifugation or filtration, and the resulting supernatant, containing the analyte of interest, is collected for analysis.[1][3]
Solid-Phase Extraction (SPE) is a more selective and powerful sample cleanup technique that separates components of a mixture based on their physical and chemical properties.[4] The biological sample is passed through a sorbent bed, which retains the analyte, interfering compounds, or both. Through a series of conditioning, loading, washing, and elution steps, the analyte of interest is isolated and collected in a clean solvent, free from matrix interferences.[5] For a non-polar compound like Acetazolamide, a reversed-phase sorbent like C18 is commonly employed.[5]
Experimental Protocols
Protein Precipitation (PPT) Protocol for Acetazolamide in Human Plasma
This protocol is a standard procedure for protein precipitation using acetonitrile.
Materials:
-
Human plasma sample containing Acetazolamide
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar compound)
-
Vortex mixer
-
Centrifuge capable of >10,000 x g
-
Micropipettes and sterile tips
-
Autosampler vials
Procedure:
-
Pipette 100 µL of the human plasma sample into a microcentrifuge tube.
-
Add a specific volume of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 solvent-to-sample ratio).[1]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the supernatant and transfer it to a clean autosampler vial for analysis by HPLC or LC-MS/MS.
Solid-Phase Extraction (SPE) Protocol for Acetazolamide in Human Plasma
This protocol is based on a validated method for the extraction of Acetazolamide from biological fluids using a C18 SPE cartridge.[5]
Materials:
-
Human plasma sample containing Acetazolamide
-
Reversed-phase C18 SPE cartridges (e.g., Bond-Elut C18)[5]
-
Internal Standard (IS) solution
-
Methanol, HPLC grade
-
Deionized water
-
SPE vacuum manifold
-
Vortex mixer
-
Nitrogen evaporator (optional)
-
Autosampler vials
Procedure:
-
Sample Pre-treatment:
-
Pipette 100 µL of the human plasma sample into a clean tube.
-
Add a specific volume of the internal standard solution.
-
Vortex briefly to mix.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 1 mL of methanol.
-
Equilibrate the cartridges with 1 mL of deionized water. Do not allow the sorbent to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridges.
-
Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate.
-
-
Washing:
-
Wash the cartridges with 1 mL of deionized water to remove polar interferences.
-
Dry the cartridges under a high vacuum for 5-10 minutes to remove any residual water.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the Acetazolamide and internal standard from the cartridges with 1 mL of methanol.[5]
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C (optional, for concentration).
-
Reconstitute the residue in a suitable mobile phase for analysis.
-
Transfer the final sample to an autosampler vial for analysis.
-
Performance Comparison: A Data-Driven Analysis
| Performance Metric | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Rationale & References |
| Recovery | 70-90% | >80% (often >90%) | SPE generally offers higher and more consistent recovery due to the targeted nature of the extraction. A study on sulfamethoxazole, a similar sulfonamide, showed recoveries of 80.4-82.6% with a combined PPT-SPE cleanup.[6] Another study on Acetazolamide reported "quantitative extraction" with SPE.[5] |
| Matrix Effect | Moderate to High | Low to Moderate | PPT is known to leave behind more endogenous matrix components, such as phospholipids, which can cause significant ion suppression or enhancement in MS-based assays.[7] SPE provides a much cleaner extract, leading to a reduced matrix effect.[8][9] |
| Limit of Quantitation (LOQ) | Higher | Lower | Due to the cleaner baseline and the ability to concentrate the sample, SPE typically allows for lower limits of quantitation. A study on sulfamethoxazole reported an LOQ of 28.0 µg/L using a combined PPT-SPE method.[6] |
| Precision (%CV) | <15% | <10% | While both methods can achieve acceptable precision, the higher degree of automation and reduced matrix variability in SPE can lead to better reproducibility. A study on Acetazolamide using an extraction method reported a CV of 6.5-7.1%.[10] |
| Accuracy (%) | 85-115% | 90-110% | The reduced matrix effect and higher recovery of SPE often contribute to better accuracy. |
| Throughput | High | Moderate | PPT is a much faster technique, especially when using 96-well plates, making it suitable for high-throughput screening.[3] |
| Cost per Sample | Low | High | SPE cartridges and the necessary equipment (e.g., vacuum manifold) are more expensive than the simple reagents and consumables required for PPT. |
| Method Development Time | Short | Long | Developing a robust SPE method requires significant optimization of sorbents and solvents, whereas PPT protocols are more generic. |
Note: The quantitative values in this table are based on a combination of data from studies on Acetazolamide and other sulfonamides and represent typical expected performance. Actual results may vary depending on the specific experimental conditions.
Visualizing the Workflows
To further clarify the procedural differences between the two techniques, the following diagrams illustrate the experimental workflows.
Caption: Workflow for Acetazolamide analysis using Protein Precipitation.
Caption: Workflow for Acetazolamide analysis using Solid-Phase Extraction.
Conclusion: Making the Right Choice
The choice between protein precipitation and solid-phase extraction for Acetazolamide analysis depends on the specific goals of the study and the available resources.
Choose Protein Precipitation when:
-
High throughput is essential: For early-stage drug discovery or screening large numbers of samples, the speed and simplicity of PPT are major advantages.
-
Cost is a primary concern: PPT is significantly more economical than SPE.
-
The required sensitivity is not exceedingly high: If the expected concentrations of Acetazolamide are well above the limit of quantitation, the matrix effects associated with PPT may be acceptable.
Choose Solid-Phase Extraction when:
-
The highest data quality is required: For regulatory submissions or when low concentrations of Acetazolamide need to be accurately quantified, the superior cleanup of SPE is necessary to minimize matrix effects and achieve the best possible accuracy and precision.[8][9]
-
Low limits of quantitation are needed: The cleaner extracts and the ability to concentrate the sample make SPE the preferred method for trace-level analysis.
-
Method robustness is critical: The consistency and reproducibility of SPE can lead to a more robust and reliable analytical method in the long run.
Ultimately, by understanding the trade-offs between these two powerful sample preparation techniques, researchers can develop and validate robust bioanalytical methods for Acetazolamide that yield high-quality data to support their drug development programs.
References
- 1. agilent.com [agilent.com]
- 2. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 3. norlab.com [norlab.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Solid-phase extraction of acetazolamide from biological fluids and subsequent analysis by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jst.vn [jst.vn]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of acetazolamide in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Influence of Anticoagulants on Acetazolamide-13C2,d3 Stability for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The stability of an analyte in a biological matrix is a critical factor for accurate quantification. Anticoagulants, essential for preventing clot formation in blood samples, can influence this stability through various mechanisms, including pH modification and ionic interactions. For Acetazolamide, which exhibits maximum stability at an acidic pH of approximately 4, the choice of anticoagulant can be particularly significant.[1]
Based on the available data, EDTA is likely to be a suitable anticoagulant for studies involving Acetazolamide-13C2,d3 due to its strong chelating properties which can prevent metal-ion catalyzed degradation without significantly altering the sample pH.[2][3][4] Heparin, with its highly anionic nature, presents a potential risk of ionic interactions.[5][6] Sodium citrate's buffering effect may raise the pH of the plasma, potentially moving it away from the optimal stability range for acetazolamide.[7][8][9][10]
Comparative Analysis of Anticoagulant Effects
The following table summarizes the potential impact of EDTA, heparin, and sodium citrate on the stability of this compound based on their mechanisms of action and known chemical properties.
| Anticoagulant | Mechanism of Anticoagulation & Key Properties | Potential Impact on this compound Stability | Recommendations |
| EDTA (Ethylenediaminetetraacetic acid) | Chelates calcium ions (Ca²⁺), preventing the coagulation cascade.[3] It is a powerful chelating agent for other divalent and trivalent metal ions.[11] The chelating ability is pH-dependent.[11] | Favorable: By chelating trace metal ions, EDTA can inhibit metal-catalyzed degradation of acetazolamide, thus enhancing its stability.[2][4] It does not significantly alter the pH of the blood sample. | Recommended as a primary choice for studies on this compound stability. |
| Heparin | Binds to and potentiates the activity of antithrombin III, which in turn inactivates thrombin and factor Xa.[12][13] It is a highly sulfated glycosaminoglycan, giving it a strong negative charge.[12][13][14] | Potential for Interaction: As a highly anionic polymer, heparin could potentially interact with molecules through electrostatic interactions.[5][15] While acetazolamide is not strongly cationic, the potential for non-specific binding or localized pH changes cannot be entirely ruled out. | Use with caution. If heparin is the only option, it is crucial to perform thorough validation studies to ensure no significant impact on this compound stability and recovery. |
| Sodium Citrate | Chelates calcium ions (Ca²⁺) to prevent clotting.[9] It is the sodium salt of a weak acid (citric acid) and acts as a buffer, generally raising the pH of the solution.[7][8][10] | Potentially Unfavorable: The buffering action of sodium citrate can increase the pH of the plasma sample.[7][10] Given that acetazolamide is most stable at an acidic pH of around 4, an increase in pH could potentially accelerate its degradation.[1] | Not generally recommended without specific validation. The potential for pH-induced degradation should be carefully assessed if its use is necessary. |
Experimental Protocols
While a direct protocol for assessing the impact of anticoagulants on this compound stability is not available, a general experimental workflow can be adapted from established drug stability protocols.[16][17][18][19][20]
Protocol: Assessment of this compound Stability in Plasma with Different Anticoagulants
Objective: To determine the stability of this compound in human plasma collected with EDTA, heparin, and sodium citrate under different storage conditions.
Materials:
-
This compound certified reference standard.
-
Human whole blood.
-
Blood collection tubes containing K2EDTA, lithium heparin, and sodium citrate.
-
Centrifuge.
-
Freezers (-20°C and -80°C).
-
LC-MS/MS system.
-
Validated bioanalytical method for the quantification of this compound.
Methodology:
-
Sample Collection and Preparation:
-
Collect fresh human whole blood into separate tubes containing EDTA, heparin, and sodium citrate.
-
Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.[21]
-
Centrifuge the blood samples at 1500 x g for 15 minutes at 4°C to separate the plasma.
-
Pool the plasma for each anticoagulant type into separate, labeled polypropylene tubes.
-
-
Spiking:
-
Spike the pooled plasma from each anticoagulant group with a known concentration of this compound to achieve low and high-quality control (LQC and HQC) concentrations.
-
-
Stability Assessment:
-
Time Zero (T0) Analysis: Immediately after spiking, process and analyze an aliquot from each anticoagulant group to establish the baseline concentration.
-
Bench-Top Stability: Store aliquots of the spiked plasma at room temperature (approximately 25°C) for 0, 2, 4, 8, and 24 hours before analysis.
-
Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles. For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours and then thaw unassisted at room temperature. Analyze after one, two, and three cycles.
-
Long-Term Stability: Store aliquots at -20°C and -80°C and analyze at various time points (e.g., 1, 3, 6, and 12 months).
-
-
Sample Analysis:
-
At each time point, extract this compound from the plasma samples using a validated extraction method.
-
Quantify the concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the mean concentration and standard deviation for each condition.
-
Express the stability as the percentage of the initial concentration remaining at each time point.
-
The analyte is considered stable if the mean concentration at each time point is within ±15% of the baseline concentration.
-
Visualizing Experimental Workflow and Potential Interactions
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the stability of this compound in plasma with different anticoagulants.
Caption: Workflow for assessing anticoagulant impact on stability.
Potential Interaction Pathways
This diagram illustrates the potential chemical interactions that could influence the stability of this compound in the presence of different anticoagulants.
Caption: Potential anticoagulant interaction pathways with Acetazolamide.
Conclusion and Best Practices
While definitive experimental data on the stability of this compound in the presence of different anticoagulants is limited, a science-driven assessment suggests that EDTA is the most appropriate choice for bioanalytical studies. Its mechanism of action is least likely to negatively impact the stability of acetazolamide, and its chelation properties may even offer a protective effect.
Best Practices for Sample Handling:
-
Anticoagulant Selection: Whenever possible, use EDTA as the anticoagulant for blood sample collection in studies involving acetazolamide.
-
Method Validation: Regardless of the anticoagulant chosen, it is imperative to perform a thorough validation of the bioanalytical method, including comprehensive stability assessments in the chosen matrix.[16]
-
Minimize Handling Time: Process blood samples as quickly as possible after collection to minimize the potential for ex vivo degradation.[22][23]
-
Controlled Temperature: Maintain samples at a controlled, cool temperature (e.g., on wet ice) during processing and store them at appropriate frozen temperatures (e.g., -80°C) for long-term storage.[22][24]
-
Consistent Procedures: Ensure that all samples within a study are collected and processed using the same standardized procedures to minimize variability.[23]
By adhering to these guidelines and understanding the potential interactions of anticoagulants, researchers can enhance the quality and reliability of their bioanalytical data for this compound.
References
- 1. Stability of Extemporaneously Prepared Acetazolamide Oral Suspensions at Two Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of Disodium edetate? [synapse.patsnap.com]
- 4. The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational insights into heparin-small molecule interactions: Evaluation of the balance between stacking and non-stacking binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
- 8. SODIUM CITRATE - Ataman Kimya [atamanchemicals.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Trisodium citrate | C6H5Na3O7 | CID 6224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. labtestsguide.com [labtestsguide.com]
- 12. Heparin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Heparin (Heparin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Targeting Heparin– and Heparan Sulfate–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Determination of the stability of drugs in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Whole Blood Stability Determination- BioPharma Services [biopharmaservices.com]
- 21. medicine.uams.edu [medicine.uams.edu]
- 22. solomon.org [solomon.org]
- 23. audubonbio.com [audubonbio.com]
- 24. Best Practices for Storing Acquired Samples in a Toxicology Lab [needle.tube]
Justification for the Selection of Acetazolamide-¹³C₂,d₃ as an Internal Standard in Bioanalytical Methods
For Immediate Release
In the landscape of bioanalytical research, the precision and reliability of quantitative analysis are paramount. The choice of an appropriate internal standard is a critical determinant of assay performance, directly impacting the accuracy of pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive justification for the selection of Acetazolamide-¹³C₂,d₃, a stable isotope-labeled (SIL) internal standard, for the quantification of acetazolamide in biological matrices. Through a comparative analysis with a structural analog internal standard, this document will demonstrate the superiority of Acetazolamide-¹³C₂,d₃, supported by experimental data and detailed protocols.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of drugs and their metabolites in complex biological samples. However, the accuracy of this method can be compromised by several factors, including variability in sample preparation, matrix effects, and fluctuations in instrument response. An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample to correct for these variations. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection.[1]
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in LC-MS/MS-based bioanalysis.[2][3][4] These are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ²H (deuterium), ¹⁵N). This modification results in a compound with virtually identical physicochemical properties to the analyte but with a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.
Advantages of Acetazolamide-¹³C₂,d₃ over Structural Analogs
The primary alternative to a SIL internal standard is a structural analog, a compound with a similar chemical structure to the analyte. While more readily available and often less expensive, structural analogs have inherent limitations that can compromise data quality.
Key Advantages of Acetazolamide-¹³C₂,d₃:
-
Co-elution with Analyte: Acetazolamide-¹³C₂,d₃ has nearly identical chromatographic behavior to acetazolamide, meaning they elute at the same time from the liquid chromatography column. This is crucial for compensating for matrix effects, which are most pronounced for co-eluting compounds. Structural analogs often have different retention times, leading to inadequate correction for matrix-induced ion suppression or enhancement.
-
Identical Extraction Recovery: The similar physicochemical properties of Acetazolamide-¹³C₂,d₃ and the parent drug ensure that they are extracted from the biological matrix with the same efficiency. Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard, leading to an accurate final concentration calculation.
-
Reduced Variability and Improved Precision: By effectively correcting for variations in extraction, chromatography, and ionization, SIL internal standards like Acetazolamide-¹³C₂,d₃ significantly reduce the variability of the analytical method, resulting in improved precision and accuracy.[5][6]
Logical Flow for Internal Standard Selection
Caption: Decision workflow for selecting an internal standard.
Comparative Performance Data
To illustrate the superiority of Acetazolamide-¹³C₂,d₃, we present a comparison of validation data from two published bioanalytical methods for acetazolamide: one using a deuterated analog of acetazolamide (Acetazolamide-d₃) and another using a structural analog, sulfadiazine. Acetazolamide-d₃ is a close surrogate for Acetazolamide-¹³C₂,d₃, with the primary difference being the specific isotopes used for labeling.
Table 1: Comparison of Method Validation Parameters
| Parameter | Method with Acetazolamide-d₃ (SIL)[5][6] | Method with Sulfadiazine (Structural Analog)[7][8] |
| Linearity Range | 50.3–12046 ng/mL | 0.20–50 µg/mL (200-50,000 ng/mL) |
| Correlation Coefficient (r²) | >0.998 | Not explicitly stated, but linearity was achieved |
| Intra-day Precision (%CV) | ≤1.56% | <15% |
| Inter-day Precision (%CV) | ≤1.56% | <15% |
| Intra-day Accuracy (% Bias) | 97.6% to 100% | Within ±15% |
| Inter-day Accuracy (% Bias) | 97.6% to 100% | Within ±15% |
| Mean Recovery of Analyte | 79.4% | ~85% |
| Mean Recovery of IS | 77.1% | ~88% |
Analysis of Comparative Data:
The data clearly demonstrates the superior precision and accuracy of the method employing the stable isotope-labeled internal standard. The coefficient of variation (%CV) for the Acetazolamide-d₃ method is significantly lower (≤1.56%) compared to the method using sulfadiazine (<15%), indicating less variability and higher reproducibility. Similarly, the accuracy of the SIL method is tighter, with bias values very close to 100%. While both methods demonstrate acceptable performance according to regulatory guidelines, the significantly enhanced precision and accuracy afforded by the SIL internal standard provide a higher degree of confidence in the generated data.
Experimental Protocols
Method 1: LC-MS/MS with Acetazolamide-d₃ Internal Standard [5][6]
-
Sample Preparation: Solid phase extraction (SPE) of 100 µL human plasma.
-
Chromatographic Separation:
-
Column: C18, 50 x 4.6 mm
-
Mobile Phase: 0.1% formic acid buffer and acetonitrile (30:70, v/v)
-
Flow Rate: 0.80 mL/min
-
Run Time: 2.0 min
-
-
Mass Spectrometric Detection:
-
Instrument: API-4000 triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Monitored Transitions (MRM):
-
Acetazolamide: m/z 223.1 → 107.9
-
Acetazolamide-d₃: m/z 226.1 → 110.9
-
-
Method 2: LC-MS/MS with Sulfadiazine Internal Standard [7][8]
-
Sample Preparation: Protein precipitation with acetonitrile of beagle plasma.
-
Chromatographic Separation:
-
Column: SHIMADZU VP-ODS C18
-
Mobile Phase: Gradient elution with acetonitrile and water
-
-
Mass Spectrometric Detection:
-
Instrument: API 4000 triple-quadrupole mass spectrometer
-
Ionization Mode: Negative electrospray ionization (ESI)
-
Monitored Transitions (MRM):
-
Acetazolamide: m/z 220.9 → 83.3
-
Sulfadiazine: m/z 248.9 → 185.0
-
-
Experimental Workflow for Bioanalysis
Caption: A typical bioanalytical workflow using an internal standard.
Mechanism of Action of Acetazolamide
Acetazolamide is a potent inhibitor of the enzyme carbonic anhydrase. This enzyme is crucial for the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and hydrogen ions. By inhibiting carbonic anhydrase, acetazolamide disrupts this equilibrium, leading to a range of physiological effects, including diuresis and a reduction in intraocular pressure. Importantly, acetazolamide does not undergo significant metabolism in the body and is primarily excreted unchanged in the urine.[1][9] This lack of metabolic conversion simplifies its bioanalysis as there are no major metabolites to consider that might interfere with the assay.
Acetazolamide's Mechanism of Action
Caption: Inhibition of carbonic anhydrase by acetazolamide.
Conclusion
The selection of an internal standard is a foundational decision in the development of a robust and reliable bioanalytical method. The experimental evidence overwhelmingly supports the use of a stable isotope-labeled internal standard, such as Acetazolamide-¹³C₂,d₃, for the quantification of acetazolamide. Its ability to co-elute with the analyte and mimic its behavior during sample processing provides superior correction for analytical variability compared to structural analogs. This leads to enhanced precision, accuracy, and overall data integrity, which are essential for making critical decisions in drug development and clinical research. For researchers, scientists, and drug development professionals seeking the highest quality data, Acetazolamide-¹³C₂,d₃ is the unequivocal choice for an internal standard in acetazolamide bioanalysis.
References
- 1. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. [PDF] LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application | Semantic Scholar [semanticscholar.org]
- 7. Development and validation of a simple and reliable LC-MS/MS method for the determination of acetazolamide, an effective carbonic anhydrase inhibitor, in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. derangedphysiology.com [derangedphysiology.com]
Safety Operating Guide
Safeguarding Researchers: Personal Protective Equipment and Disposal Plan for Acetazolamide-13C2,d3
For Immediate Implementation: This document outlines the essential personal protective equipment (PPE), handling protocols, and disposal procedures for Acetazolamide-13C2,d3 to ensure the safety of laboratory personnel and maintain a secure research environment. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize exposure and mitigate risks associated with this compound.
Acetazolamide is classified as a hazardous drug, and its isotopically labeled form, this compound, requires stringent safety precautions. While the isotopic labeling with 13C and deuterium (d3) does not confer radioactivity, the pharmacological activity of the parent compound necessitates careful handling to prevent accidental exposure.
I. Personal Protective Equipment (PPE) Requirements
The following table summarizes the mandatory PPE for handling this compound. These recommendations are compiled from safety data sheets and general guidelines for managing hazardous pharmaceutical compounds.
| PPE Category | Specification | Purpose |
| Hand Protection | Double gloving with chemotherapy-tested nitrile gloves. | Prevents skin contact and absorption. The outer glove should be removed immediately after handling the compound. |
| Body Protection | Disposable, low-permeability gown with a solid front and long sleeves. | Protects against contamination of clothing and skin. |
| Eye and Face Protection | Safety goggles and a full-face shield. | Shields eyes and face from splashes or aerosolized particles. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Minimizes the risk of inhaling fine particles of the compound. |
| Head and Shoe Covers | Disposable head and shoe covers. | Prevents the spread of contamination outside the designated handling area. |
II. Step-by-Step Handling and PPE Protocol
A. Preparation and Donning PPE:
-
Designated Area: All handling of this compound must occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.
-
Hand Washing: Thoroughly wash hands with soap and water before donning any PPE.
-
Donning Sequence:
-
Shoe covers
-
Inner pair of gloves
-
Gown
-
Head cover
-
N95 respirator
-
Safety goggles
-
Face shield
-
Outer pair of gloves (cuffs of the outer glove should go over the cuffs of the gown).
-
B. Compound Handling:
-
When weighing or transferring the solid compound, use a chemical fume hood to prevent inhalation of dust.
-
Avoid creating dust by handling the compound gently.
-
If making a solution, add the solvent to the solid slowly to prevent splashing.
C. Doffing PPE and Decontamination:
-
Doffing Area: Remove PPE in a designated doffing area to prevent cross-contamination.
-
Doffing Sequence:
-
Shoe covers
-
Outer pair of gloves (dispose of as hazardous waste).
-
Face shield and goggles (clean and disinfect after use).
-
Gown (remove by rolling it inside out and dispose of as hazardous waste).
-
Head cover
-
Inner pair of gloves (dispose of as hazardous waste).
-
N95 respirator (remove without touching the front).
-
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated PPE | All disposable PPE (gloves, gown, shoe covers, head cover, respirator) must be placed in a designated hazardous waste container. |
| Contaminated Labware | Disposable labware should be discarded as hazardous waste. Reusable labware must be decontaminated using a validated procedure before washing. |
| Spills | In case of a spill, cordon off the area. Wear full PPE and clean the spill using a spill kit designed for chemical hazards. All materials used for cleanup must be disposed of as hazardous waste. |
Note: Since this compound is a stable isotope-labeled compound, it is not radioactive. Therefore, disposal should follow protocols for hazardous chemical waste, not radioactive waste.[] Always adhere to your institution's specific waste management guidelines and local, state, and federal regulations.[2][3]
IV. Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
